2-Hydroxy-2-methyl-3-phenylpropanoic acid CAS 4370-81-4 properties
This technical guide provides an in-depth analysis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS 4370-81-4) , a critical chiral building block characterized by its quaternary stereogenic center. CAS: 4370-81-4 | Form...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS 4370-81-4) , a critical chiral building block characterized by its quaternary stereogenic center.
CAS: 4370-81-4 | Formula:
| MW: 180.20 g/mol
Executive Summary
2-Hydroxy-2-methyl-3-phenylpropanoic acid is a structural analog of phenyllactic acid featuring a quaternary carbon at the
-position. This steric bulk prevents racemization via enolization, making it a robust chiral synthon in the synthesis of metalloprotease inhibitors (MMPs) , protein kinase modulators , and glucokinase activators . Its unique structure also serves as a mechanistic probe for decarboxylase and peroxygenase enzymes (e.g., CYP152 family).
Physicochemical Profile
Property
Value
Notes
IUPAC Name
2-Hydroxy-2-methyl-3-phenylpropanoic acid
CAS Number
4370-81-4 (Racemate)
164333-77-1 ((S)-isomer); 7326-19-4 ((R)-isomer)
Molecular Weight
180.20 g/mol
Appearance
White to off-white crystalline solid
Melting Point
122–124 °C
Data for (R)-enantiomer [1]
LogP
~1.3
Lipophilic, crosses membranes
pKa
~3.8 (Carboxylic acid)
Solubility
Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Synthetic Methodologies
The construction of the quaternary center requires specific methodologies to avoid steric hindrance and control enantioselectivity.
A. Chemical Synthesis: Grignard Addition
The most direct route involves the nucleophilic addition of a benzyl organometallic reagent to a pyruvate ester. Unlike standard aldol reactions, this method installs the quaternary center in a single step.
Mechanism & Causality:
Substrate Selection: Methyl pyruvate is used over pyruvic acid to prevent quenching of the Grignard reagent by the acidic proton.
Temperature Control: The reaction must be kept below 0°C to minimize ester attack (double addition), which would yield the tertiary alcohol (diol).
B. Enantioseparation: Solvent-Induced Chirality Switching
Due to the difficulty of asymmetric synthesis at quaternary centers, diastereomeric salt resolution is the industry standard for scaling. A recent breakthrough involves using (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) .
The Phenomenon: The same resolving agent (ADPE) can crystallize either enantiomer depending on the solvent used.[1]
THF: Precipitates the (S)-salt with high efficiency (Efficiency factor ~0.6).
Why it works: Solvent molecules (solvates) incorporate into the crystal lattice, altering the hydrogen-bonding network and Van der Waals contacts between the phenyl ring of the substrate and the resolving agent [2].
Applications in Drug Development
Metalloprotease Inhibitors (MMPs)
The compound serves as the "warhead" backbone for MMP inhibitors. The
-hydroxy acid moiety chelates the Zinc (Zn²⁺) ion in the enzyme's active site, while the phenyl group occupies the S1' hydrophobic pocket. The quaternary methyl group restricts conformational freedom, enhancing potency by locking the inhibitor in a bioactive conformation [3].
Mechanistic Probes for CYP152 Peroxygenases
Researchers use this compound to study OleTJE (a fatty acid decarboxylase).
Experiment: When incubated with OleTJE, the enzyme attempts to decarboxylate the substrate.
Outcome: The quaternary methyl group sterically hinders the formation of the reactive intermediate, often leading to desaturation or hydroxylation shunts. This makes it an essential probe for mapping the active site plasticity of P450 enzymes [4].
Experimental Protocols
Protocol A: Synthesis via Grignard Reaction
Objective: Preparation of racemic 2-hydroxy-2-methyl-3-phenylpropanoic acid.[3][2]
Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.
Reagent Prep: Dissolve Methyl Pyruvate (10.2 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C.
Addition: Add Benzylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature < -60°C to prevent side reactions.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Pour mixture into saturated aqueous
(200 mL). Extract with EtOAc (3 x 100 mL).
Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 100 mL). Add LiOH·H₂O (8.4 g, 200 mmol). Stir at room temperature for 12 hours.
Workup: Wash with DCM (to remove neutral organics). Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc to yield white crystals.
Smolecule . (2023). Properties of (2R)-2-hydroxy-2-methyl-3-phenylpropanoic acid. Retrieved from
Sakai, K., et al. (2018). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega, 3(11), 15643–15650. Retrieved from
Procter & Gamble Company . (1999).[4] Substituted cyclic amine metalloprotease inhibitors. U.S. Patent 6,008,243. Retrieved from
Matthews, S., et al. (2020). Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases. J. Am. Chem. Soc. Retrieved from
alpha-methyl-phenyllactic acid structure and molecular weight
The following technical guide details the structural, physicochemical, and synthetic profile of -Methyl-Phenyllactic Acid (2-hydroxy-2-methyl-3-phenylpropanoic acid). Definitive Technical Guide: -Methyl-Phenyllactic Acid...
Structural Characterization, Synthesis, and Molecular Profiling
Executive Technical Summary
-Methyl-Phenyllactic Acid is a chiral -hydroxy acid (AHA) characterized by the presence of a quaternary carbon at the -position. Structurally derived from phenyllactic acid (PLA) by the substitution of the -proton with a methyl group, this modification significantly alters its steric profile, metabolic stability, and lipophilicity.
It serves as a critical chiral building block in the synthesis of
-methyl amino acids (e.g., -methylphenylalanine) and proteolysis-resistant peptidomimetics. Unlike its non-methylated parent, the quaternary center prevents racemization via enolization, making it a robust scaffold for drug discovery.
The molecule consists of a phenyl ring connected via a methylene bridge (
) to a quaternary -carbon (). This center is bonded to four distinct groups:
Carboxyl group (
)
Hydroxyl group (
)
Methyl group (
)
Benzyl moiety (
)
This quaternary substitution creates a high degree of steric bulk around the hydroxyl and carboxyl functionalities, influencing both chemical reactivity (e.g., hindered esterification) and enzyme binding kinetics.
Stereochemistry
The compound exists as two enantiomers: (R)- and (S)-
-methyl-phenyllactic acid.
Cahn-Ingold-Prelog (CIP) Priority:
(1) > (2) > (3) > (4).
Stability: Unlike standard
-amino or -hydroxy acids, the lack of an -proton renders the stereocenter chemically stable against base-catalyzed racemization.
Molecular Weight Breakdown
The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) analysis.
Isotope
Mass (Da)
Abundance
Contribution
Carbon-12
12.00000
98.93%
Hydrogen-1
1.00783
99.98%
Oxygen-16
15.99491
99.76%
Monoisotopic Mass
180.0786 Da
Average Mass
180.2014 g/mol
Visualization of Structural Logic
The following diagram illustrates the structural hierarchy and the critical distinction between Phenyllactic Acid (PLA) and its
-Methyl analog.
Caption: Structural decomposition of
-methyl-phenyllactic acid highlighting the quaternary center responsible for its unique stability and steric properties.
Physicochemical Properties
Understanding the physicochemical profile is essential for HPLC method development and formulation.
Property
Value / Range
Causality/Notes
Physical State
White crystalline powder
High lattice energy due to H-bonding networks.
Melting Point
98 – 102 °C
Lower than PLA due to disruption of packing by methyl group.
pKa (Acid)
3.65 ± 0.10 (Predicted)
-OH group enhances acidity via inductive effect (vs. propionic acid).
LogP (Octanol/Water)
1.3 – 1.5
More lipophilic than PLA (LogP ~1.0) due to the extra methyl group.
Solubility
Soluble in MeOH, EtOH, DMSO
Moderate water solubility; pH-dependent.
UV Max ()
258 nm
Characteristic of the non-conjugated phenyl ring.
Synthetic Methodologies
The synthesis of
-methyl-phenyllactic acid is non-trivial due to the formation of the quaternary center. Two primary routes are employed: the Cyanohydrin Route (Chemical) and Enzymatic Transformation (Biocatalytic).
Chemical Synthesis: The Cyanohydrin Route
This is the standard industrial approach, utilizing Phenylacetone (Benzyl methyl ketone) as the starting material.
Nucleophilic Addition: Phenylacetone reacts with Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) to form the corresponding cyanohydrin. The ketone carbonyl carbon becomes the quaternary center.
Hydrolysis: Acid-catalyzed hydrolysis (HCl/
) converts the nitrile () group directly into the carboxylic acid ().
Reaction Scheme:
Biocatalytic Route
Engineered lactate dehydrogenases (LDHs) or specific hydroxynitrile lyases can be used for asymmetric synthesis to yield enantiopure (S)- or (R)- isomers. This avoids the resolution steps required in chemical synthesis.
Caption: The primary chemical synthesis pathway via cyanohydrin intermediate, yielding the racemic acid which requires subsequent chiral resolution.
Analytical Profiling
To verify the identity and purity of
-methyl-phenyllactic acid, the following spectral signatures are diagnostic.
(m/z 179 135) and subsequent loss of the methyl group or benzyl cleavage.
Applications in Drug Development[5]
Chiral Synthons: Used to synthesize
-methyl-phenylalanine via Ritter reaction or nucleophilic substitution, a key component in peptide drugs to restrict conformational flexibility.
Metabolic Probes: The
-methyl group blocks oxidation at the -position, making it a useful probe for studying metabolic pathways involving phenyllactic acid or phenylalanine dehydrogenases.
Danshensu Analogues: While distinct from Danshensu (3,4-dihydroxyphenyllactic acid),
-methyl-phenyllactic acid is used in Structure-Activity Relationship (SAR) studies to evaluate the role of the -proton in antioxidant activity and receptor binding.
References
PubChem. (2024).[1][2] (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | C10H12O3.[1] National Library of Medicine. [Link]
Chiral α,α-Disubstituted Glycolic Acids: A Technical Guide to (S)-2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Introduction to Quaternary Stereocenters in Drug Design The synthesis and application of chiral α-hydroxy acids with quaternary stereogenic centers represent a critical frontier in medicinal chemistry. Specifically, (S)-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Quaternary Stereocenters in Drug Design
The synthesis and application of chiral α-hydroxy acids with quaternary stereogenic centers represent a critical frontier in medicinal chemistry. Specifically, (S)-2-hydroxy-2-methyl-3-phenylpropanoic acid serves as a highly valuable building block for peptidomimetics, enzyme inhibitors, and advanced active pharmaceutical ingredients (APIs). The steric bulk and restricted conformational freedom imparted by the quaternary carbon enhance binding affinity and metabolic stability in target drug molecules.
Chemical Identity and Nomenclature
Because this compound is utilized across various sub-disciplines of chemistry, it is known by several synonyms. Understanding these synonyms is essential for cross-referencing literature, regulatory documentation, and sourcing raw materials[1].
The de novo synthesis of the racemic mixture (rac-2) relies on the precise construction of the quaternary carbon framework [2].
Protocol 1: Synthesis of Racemic 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Step 1: Grignard Addition
Procedure: Dissolve methyl pyruvate (1.0 eq) in anhydrous THF at 0 °C. Dropwise add benzylmagnesium chloride (1.1 eq) under an inert argon atmosphere. Stir for 2 hours.
Mechanistic Causality: The low temperature (0 °C) suppresses undesired nucleophilic attack on the ester moiety. The Grignard reagent chemoselectively attacks the more electrophilic ketone carbonyl, establishing the quaternary stereocenter[2].
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the methyl pyruvate spot confirms reaction completion.
Step 2: Quenching and Extraction
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Mechanistic Causality: NH₄Cl provides a mild proton source that neutralizes the magnesium alkoxide intermediate without causing acid-catalyzed ester hydrolysis.
Step 3: Basic Hydrolysis
Procedure: Dissolve the resulting methyl 2-hydroxy-2-methyl-3-phenylpropanoate in a 1:1 mixture of THF and 1M NaOH. Stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 2, then extract with dichloromethane.
Mechanistic Causality: Base-catalyzed saponification cleaves the methyl ester. Subsequent acidification protonates the carboxylate, driving the target α-hydroxy acid into the organic phase for recovery[2].
Self-Validation: ¹H NMR should show the disappearance of the methoxy singlet (~3.7 ppm), confirming complete deprotection.
Isolating the (S)-enantiomer from the racemic mixture has historically been challenging due to the quaternary stereocenter. However, recent breakthroughs have demonstrated that the resolving agent (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) can achieve high selectivity through a phenomenon known as solvent-induced chirality switching [3].
Table 2: Solvent-Induced Enantioseparation Data (with (1R,2S)-ADPE)
Solvent inclusion alters column structure, favoring (S)-isomer via CH/π interactions[4]
Protocol 2: Diastereomeric Salt Resolution
Step 1: Salt Formation
Procedure: Mix equimolar amounts of racemic 2-hydroxy-2-methyl-3-phenylpropanoic acid and (1R,2S)-ADPE in 1-propanol. Heat to reflux until a clear, homogeneous solution is achieved.
Mechanistic Causality: The basic amine of ADPE reacts with the carboxylic acid to form a diastereomeric salt pair. 1-propanol is specifically chosen over aqueous ethanol to induce the chirality switch[5].
Step 2: Crystallization
Procedure: Allow the solution to cool slowly to 20 °C undisturbed over 24 hours. Collect the precipitated crystals via vacuum filtration.
Mechanistic Causality: 1-propanol molecules incorporate into the crystal lattice, altering the hydrogen-bonding network and expanding the columnar structure. This selectively stabilizes the (S)-isomer salt via optimized CH/π interactions between the resolving agent and the phenyl ring of the acid[4],[3].
Step 3: Cleavage and Recovery
Procedure: Treat the isolated (S)-salt with 1M HCl. Extract with ethyl acetate and evaporate the solvent to yield enantiopure (S)-2-hydroxy-2-methyl-3-phenylpropanoic acid.
Self-Validation (Analytical Workflow): Derivatize the isolated acid to its methyl ester using diazomethane or methanol/H₂SO₄. Analyze via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) to validate the enantiomeric excess (ee > 98%)[2].
Workflow Visualization
The following diagram illustrates the critical decision point in the enantioseparation workflow where the choice of solvent dictates the stereochemical outcome.
Workflow demonstrating solvent-induced chirality switching during enantioseparation.
Conclusion
The synthesis and isolation of (S)-2-hydroxy-2-methyl-3-phenylpropanoic acid highlight the intricate relationship between molecular structure and macroscopic solvent properties. By leveraging solvent-induced chirality switching, researchers can bypass highly toxic resolving agents (such as quinine) and achieve high enantiomeric purity[2]. This methodology provides a robust, scalable pathway for generating chiral building blocks essential for modern drug discovery.
References
Title: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | C10H12O3 | CID 7018231
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center
Source: ACS Omega (American Chemical Society)
URL: [Link]
Solubility Dynamics of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid: Water vs. Methanol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Introduction As a Senior Application Scientist, I frequently encounter challe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Guide & Analytical Whitepaper
Introduction
As a Senior Application Scientist, I frequently encounter challenges in the formulation, crystallization, and chiral resolution of complex active pharmaceutical ingredients (APIs) and their intermediates. One such intriguing intermediate is 2-Hydroxy-2-methyl-3-phenylpropanoic acid (2-HMPPA), an
-disubstituted glycolic acid derivative. Featuring a quaternary stereogenic center, this compound is a critical building block in the synthesis of anticholinergic drugs and a model compound for studying enantioseparation mechanisms.
A fundamental parameter dictating the downstream processing, extraction, and crystallization of 2-HMPPA is its solubility profile. In this technical guide, we will dissect the thermodynamic causality behind its solubility behavior in two fundamentally different solvents: water and methanol. Furthermore, we will establish a self-validating experimental protocol for quantifying these solubility metrics, ensuring rigorous scientific integrity.
Mechanistic Causality: Solvation Thermodynamics
To understand why 2-HMPPA behaves differently in aqueous versus organic environments, we must analyze its structural motifs as documented in . The molecule consists of three distinct functional regions:
Hydrophobic Benzyl Group: A bulky, non-polar aromatic ring.
Quaternary
-Methyl Group: Adds local steric hindrance and lipophilicity.
Polar
-Hydroxy and Carboxyl Groups: Capable of acting as both strong hydrogen bond donors and acceptors.
Aqueous Solvation (Water)
Water is a highly polar solvent (dielectric constant
) characterized by a dense, three-dimensional hydrogen-bonding network. When 2-HMPPA is introduced into water, its polar hydroxyl and carboxyl groups readily form hydrogen bonds with the solvent. However, the bulky benzyl group disrupts the water lattice. The thermodynamic energetic cost of forming a solvent cavity for this hydrophobic moiety vastly outweighs the enthalpic gains from the polar interactions. This leads to a dominant hydrophobic effect , causing water molecules to form a highly ordered clathrate-like structure around the benzyl ring. Consequently, entropy decreases, and 2-HMPPA is rejected from the solvent phase, rendering it very slightly soluble (often ).
Organic Solvation (Methanol)
Methanol (
) is an amphiphilic solvent. Its hydroxyl group can satisfy the hydrogen-bonding requirements of 2-HMPPA's polar head, while its methyl group interacts favorably with the compound's hydrophobic benzyl tail via London dispersion forces. Methanol's lower cohesive energy density compared to water means the energetic penalty for cavity formation is significantly reduced. This dual-action solvation mechanism accommodates the entire molecular structure, making 2-HMPPA freely soluble in methanol. This high solubility differential is frequently exploited in solvent-induced chirality switching and fractional crystallization workflows, as highlighted in recent studies published in .
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties and solubility classifications of 2-HMPPA based on standard pharmacopeial definitions.
To ensure scientific integrity, simply relying on predictive models is insufficient for rigorous drug development. We employ a self-validating Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) to empirically determine the thermodynamic solubility of 2-HMPPA.
Step-by-Step Methodology
Saturation: Add an excess of 2-HMPPA solid (e.g., 50 mg for water, 2 g for methanol) to 5 mL of the respective solvent in tightly sealed amber glass vials. Causality: Amber vials prevent potential UV-induced degradation of the aromatic compound during the extended testing period.
Equilibration: Place the vials in a thermostatic shaking water bath at
. Agitate at 150 rpm for 48 hours. Causality: A 48-hour duration ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers that might cause false-low readings.
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at
to separate the undissolved solid. Causality: High-speed centrifugation is critical to force sub-micron colloidal particles out of the supernatant, preventing artificially inflated solubility measurements.
Sampling & Dilution: Carefully extract an aliquot of the supernatant using a syringe equipped with a 0.22
m PTFE filter. Dilute the methanol sample significantly (e.g., 1:100) with the mobile phase. The aqueous sample may require minimal dilution.
HPLC Quantification: Inject the samples into an HPLC system equipped with a C18 column and a UV detector set to 210 nm. Quantify the concentration against a pre-validated, multi-point calibration curve.
Self-Validation Check (Critical): Recover the residual solid phase from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate/hydrate formation. If the solid phase changes during equilibration, the measured solubility reflects the new form, not the original API. Confirming the crystal lattice remains unchanged creates a closed, self-validating loop.
Workflow Visualization
The following diagram illustrates the logical flow of our self-validating experimental protocol.
Self-validating isothermal shake-flask workflow for thermodynamic solubility quantification.
References
Title: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | C10H12O3 | CID 7018231
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center
Source: ACS Omega / PubMed Central (PMC)
URL: [Link]
Foundational
In-Depth Technical Guide: Physicochemical Profiling of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS: 56269-86-4 / 164333-77-1). As a structural hybrid of phenylalanine and lactic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS: 56269-86-4 / 164333-77-1). As a structural hybrid of phenylalanine and lactic acid, this compound serves as a critical chiral building block in pharmaceutical synthesis and a specific metabolite in phenylalanine catabolism.
Understanding its dissociation constant (pKa ) and partition coefficient (logP ) is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. This guide synthesizes current computational data with rigorous experimental protocols for validation, ensuring researchers have a self-validating system for characterization.
Physicochemical Profile
The following data summarizes the core properties of 2-Hydroxy-2-methyl-3-phenylpropanoic acid. Where experimental values are limited in public repositories, high-confidence predictive models (ACD/Labs, EPISuite) and structural analogues are used to establish baseline ranges.
Table 1: Quantitative Physicochemical Data
Property
Value / Range
Confidence
Source/Methodology
pKa (Carboxyl)
3.76 ± 0.11
High (Predicted)
Computed via ACD/Percepta; Consistent with -hydroxy acid trends.
pKa (Hydroxyl)
~13.0
Medium (Predicted)
Typical for tertiary aliphatic alcohols.
logP (Oct/Water)
1.06 – 1.30
High (Predicted)
XLogP3 / Consensus Models.
logD (pH 7.4)
-2.5 to -2.0
High (Calculated)
Ionized form dominates at physiological pH.
Molecular Weight
180.20 g/mol
Absolute
Formula:
H-Bond Donors
2
Absolute
-COOH, -OH
H-Bond Acceptors
3
Absolute
-COOH, -OH
Structural Analysis & Mechanistic Causality
To rely on the data above, one must understand the causality dictated by the chemical structure.
Acidity (pKa)
The pKa of ~3.76 is significantly lower than that of its parent, Propanoic acid (pKa 4.87), and slightly lower than Phenylalanine (pKa 1.83 for carboxyl, but zwitterionic effects complicate direct comparison).
-Hydroxyl Effect: The electron-withdrawing inductive effect (-I) of the hydroxyl group on the -carbon stabilizes the carboxylate anion, increasing acidity (lowering pKa).
-Methyl Effect: The methyl group exerts a weak electron-donating inductive effect (+I), which typically destabilizes the anion slightly compared to the non-methylated analogue (Phenyllactic acid, pKa ~3.72). However, the steric bulk of the methyl group can also inhibit solvation of the carboxylate, subtly affecting the pKa.
Phenyl Group: The benzyl side chain adds lipophilicity but has a minimal inductive effect on the carboxyl group due to the insulating methylene (
) spacer.
Lipophilicity (logP)
Base Value: Propanoic acid has a logP of ~0.33.
Phenyl Contribution: Adding a phenyl group (hydrophobicity) drastically increases logP (+1.5 to +2.0 units).
Hydroxyl/Carboxyl Contribution: The polar groups lower logP.
Result: The balance results in a logP ~1.3, indicating the compound is moderately lipophilic in its neutral form but highly water-soluble as a salt.
Experimental Methodologies
Protocol A: pKa Determination via Potentiometric Titration
Objective: Determine the precise thermodynamic pKa of the carboxyl group.
(neutral species), the pH must be at least 2 units below the pKa (3.76). At pH 2.5, >95% of the compound is protonated (neutral).
Implications for Drug Development
ADME Prediction
Absorption: With a logP of ~1.3 and pKa ~3.76, the compound is moderately permeable in the stomach (pH 1-2) where it is neutral. In the intestine (pH 6-7), it will be fully ionized (
), limiting passive diffusion unless specific transporters (e.g., MCTs) are involved.
Metabolism: The tertiary alcohol group is resistant to oxidation. The primary metabolic route is likely glucuronidation of the carboxylic acid or the hydroxyl group.
Solubility
The compound exhibits "pH-dependent solubility."
pH < 3: Low water solubility (Neutral form).
pH > 5: High water solubility (Anionic form).
Formulation: For intravenous delivery, formulation as a sodium or tromethamine salt is recommended to ensure stability and solubility.
References
PubChem. Compound Summary: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (CID 7018231).[2] National Library of Medicine.
[Link][3]
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
[Link]
Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard reference for pKa/logP methodologies).
Biosynthesis Pathway of Methylated Phenyllactic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary Methylated phenyllactic acid derivatives, most notably 4-methoxyphenyllactic acid , are high-value aromatic organic acids. In nature, they serve as critical botanical markers for authenticating premium...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylated phenyllactic acid derivatives, most notably 4-methoxyphenyllactic acid , are high-value aromatic organic acids. In nature, they serve as critical botanical markers for authenticating premium monofloral honeys (such as Manuka and Kanuka)[1][2][3]. Pharmacologically, the methylation of the phenolic ring significantly enhances their metabolic stability and transcellular bioavailability compared to unmethylated counterparts.
For drug development professionals and metabolic engineers, synthesizing these derivatives requires a deep understanding of multi-step enzymatic cascades. This guide deconstructs the core biosynthetic logic—moving from primary aromatic amino acid metabolism through chiral reduction and regioselective O-methylation—and provides field-proven, self-validating protocols for their production.
Mechanistic Pathway Architecture
The biosynthesis of methylated phenyllactic acid derivatives is a highly coordinated enzymatic cascade that branches from the Shikimate pathway[4]. The architecture relies on three distinct biochemical phases:
Transamination (The Branching Point): The pathway initiates with the transamination of L-tyrosine (or L-phenylalanine for non-hydroxylated derivatives) to 4-hydroxyphenylpyruvic acid (4-OH-PPA). This is catalyzed by an aromatic amino acid aminotransferase (AAT)[5][6].
Chiral Reduction (Stereocenter Formation): 4-OH-PPA is an unstable intermediate that is rapidly reduced to 4-hydroxyphenyllactic acid (HPLA) by a stereospecific lactate dehydrogenase (LDH) or phenylpyruvate reductase (PPR)[5][7].
Regioselective O-Methylation (Maturation): The final step involves the methylation of the phenolic hydroxyl group by an O-methyltransferase (OMT), yielding the final methylated derivative (e.g., 4-methoxyphenyllactic acid)[8][9].
Caption: Core biosynthetic pathway of methylated phenyllactic acid derivatives.
Thermodynamic and Co-factor Engineering
A common failure point in metabolic engineering is treating biochemical pathways as simple linear equations rather than dynamic thermodynamic systems. To achieve high titers of methylated phenyllactic acid derivatives, the co-factors must be actively engineered.
Driving Transamination: The transamination step catalyzed by AAT requires Pyridoxal phosphate (PLP) and an amino acceptor. The addition of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-ketoglutarate (-KG) is not merely a stoichiometric requirement; it acts as a thermodynamic sink. By continuously consuming the amino group from L-tyrosine, -KG drives the equilibrium forward, preventing precursor bottlenecking[4][6].
NADH Recycling: LDH consumes stoichiometric amounts of NADH to reduce the bulkier
-keto group of 4-OH-PPA. To prevent rapid NADH depletion, a Glucose Dehydrogenase (GDH) recycling system must be coupled to the reaction. This maintains a high intracellular NADH/NAD+ ratio, ensuring continuous flux[7].
Overcoming OMT Feedback Inhibition: O-methyltransferase requires S-adenosylmethionine (SAM) as a methyl donor. The byproduct, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of OMT. Successful whole-cell biocatalysis requires the co-expression of SAM synthetase (metK) to ensure continuous SAM regeneration and SAH clearance[8][9].
Table 1: Kinetic Parameters and Co-factor Dependencies
To synthesize 4-methoxyphenyllactic acid, researchers can utilize either a cell-free enzymatic cascade or whole-cell biocatalysis. Below is the field-proven protocol for Whole-Cell Biocatalysis in E. coli , designed as a self-validating system.
Caption: Step-by-step experimental workflow for whole-cell biocatalysis.
Step-by-Step Methodology: Whole-Cell Biocatalysis
Strain Construction: Clone the genes encoding AAT, L-LDH (e.g., from Lactobacillus plantarum for L-enantiomer specificity), and OMT into a compatible E. coli expression vector (e.g., pET-28a)[4][7].
Causality: Using a single polycistronic vector ensures proportional expression of the cascade enzymes, preventing the accumulation of the unstable 4-OH-PPA intermediate.
Fed-Batch Fermentation: Cultivate the engineered E. coli in a 6 L fermenter using a dissolved oxygen (DO)-stat feeding strategy. Induce protein expression with 0.5 mM IPTG at an OD600 of 0.8[4].
Biocatalytic Conversion: Harvest the cells and resuspend them in a 50 mM sodium acetate buffer.
Critical Parameter: Maintain the pH strictly at 5.0–6.0. AAT optimal activity lies near neutral pH, while LDH prefers slightly acidic conditions. A compromise at pH 5.5 prevents the spontaneous alkaline degradation of the pyruvic acid intermediates[7].
Substrate Feeding: Add 100 mM L-Tyrosine, 120 mM Glucose (for GDH-mediated NADH recycling), and 50 mM
Self-Validation Control: Run a parallel reaction using an E. coli strain lacking the OMT gene. This confirms that any 4-methoxyphenyllactic acid detected in the experimental arm is enzymatically produced and not a background artifact of the media.
Analytical Validation
Accurate quantification of methylated phenyllactic acid derivatives requires orthogonal validation using both UV and Mass Spectrometry to distinguish between the unmethylated precursor (HPLA) and the methylated product (4-MeO-PLA).
Table 2: Analytical Parameters for HPLC-UV/MS Validation
Parameter
Specification
Causality / Rationale
Column
C18 AQ (e.g., Prontosil)
Provides optimal retention and resolution of polar aromatic acids[7].
Mobile Phase
Methanol/H2O (4:6 v/v) + 0.05% acid
The acid suppresses the ionization of the carboxyl group, preventing peak tailing and sharpening resolution[7].
UV Detection
210 nm & 275–305 nm
210 nm detects the carboxyl backbone; 275–305 nm is highly specific for methoxylated aromatic fluorescence (e.g., Kanuka markers)[3][7].
MS Ionization
ESI Negative Mode
Carboxylic acids readily lose a proton to form [M-H]⁻ ions, allowing for high-sensitivity detection and confirmation of the +14 Da methyl shift[2].
References
Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC. 7
Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria - MedCrave online. 5
Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC. 4
The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici - Frontiers. 6
Combinatorial Biosynthesis of Natural and Non-natural Plant-derived Phenols in Microorganisms - uni-duesseldorf.de. 8
Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids - Frontiers. 9
The Composition and Biological Activity of Honey: A Focus on Manuka Honey - PMC. 1
Synthesis of Leptosin, a Glycoside Isolated from Manuka Honey - ResearchGate. 2
Exploring the Chemical Properties and Biological Activity of Four New Zealand Monofloral Honeys to Support the Māori Vision and Aspirations - MDPI. 3
Whitepaper: Synthesis, Chiral Resolution, and Procurement of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Executive Summary 2-Hydroxy-2-methyl-3-phenylpropanoic acid is a highly specialized α,α-disubstituted glycolic acid derivative. Structurally, it features a quaternary stereogenic center bearing methyl, benzyl, hydroxyl,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-2-methyl-3-phenylpropanoic acid is a highly specialized α,α-disubstituted glycolic acid derivative. Structurally, it features a quaternary stereogenic center bearing methyl, benzyl, hydroxyl, and carboxylic acid moieties. Chiral hydroxycarboxylic acids (HAs) of this class are critical synthetic intermediates for the development of biologically active molecules and advanced pharmaceutical compounds[1]. This technical guide provides an in-depth analysis of the mechanistic pathways for its synthesis, the phenomena of solvent-induced chiral resolution, and current commercial procurement data.
Mechanistic Pathways: Synthesis and Solvent-Induced Chirality Switching
The enantioselective construction of quaternary stereocenters is notoriously difficult, often requiring complex, multistep asymmetric syntheses with low overall yields[2]. From an application standpoint, a more scalable and efficient strategy involves the synthesis of the racemate followed by enantioseparation via diastereomeric salt formation.
Racemate Synthesis:
The racemic compound (CAS: 56269-86-4) is synthesized starting from methyl pyruvate. The addition of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) selectively attacks the more electrophilic ketone carbonyl over the ester carbonyl. This selectivity is driven by the relative steric hindrance and the higher electrophilicity of the ketone. Following the Grignard addition, the resulting ester intermediate is subjected to basic hydrolysis to yield the racemic target compound[1].
Chiral Resolution & Solvent-Induced Switching:
Enantioseparation is achieved using (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) as the chiral resolving agent. A fascinating mechanistic feature of this system is solvent-induced chirality switching. When the diastereomeric salt is crystallized from an aqueous ethanol solution, the (R)-enantiomer salt precipitates preferentially. However, altering the solvent system changes the hydrogen-bonding network within the crystal lattice. Solvent molecules (like water or alcohols) intercalate into the lattice, stabilizing different conformations and leading to the preferential crystallization of the opposite enantiomer under different conditions[2].
Workflow for the synthesis and solvent-dependent chiral resolution of the target compound.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for experimental choices and analytical checkpoints.
Protocol A: Synthesis of Racemic 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Grignard Addition: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve methyl pyruvate in anhydrous THF. Cool the reaction mixture to 0 °C.
Causality: Cooling is critical to control the exothermic nature of the Grignard addition, preventing over-addition and suppressing side reactions such as enolization.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the methyl pyruvate spot confirms reaction completion.
Quenching & Hydrolysis: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the intermediate ester into EtOAc. Concentrate the organic layer, then dissolve the residue in a mixture of THF and 2M NaOH (aq). Stir at room temperature for 2 hours.
Causality: Basic conditions selectively saponify the methyl ester without risking elimination or degradation of the tertiary alcohol.
Acidification & Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo.
Validation Checkpoint: Analyze the crude product via 1H NMR. The spectrum must show a distinct singlet for the methyl group (~1.4 ppm) and a multiplet for the benzyl protons, alongside the complete disappearance of the methyl ester singlet (~3.8 ppm)[1].
Protocol B: Enantioseparation via Diastereomeric Salt Formation
Salt Formation: Dissolve racemic 2-hydroxy-2-methyl-3-phenylpropanoic acid and (1R,2S)-ADPE (1:1 molar ratio) in aqueous ethanol. Heat the mixture until a clear solution is obtained.
Causality: Heating ensures complete dissolution and thermodynamic equilibration of the diastereomeric salts, preventing kinetic trapping of the less stable salt.
Crystallization: Allow the solution to cool slowly to room temperature undisturbed.
Causality: Slow cooling promotes the growth of high-purity, well-ordered crystals rather than amorphous precipitates, which is essential for high enantiomeric excess.
Filtration & Liberation: Filter the precipitated crystals. To liberate the free enantiomer, treat the salt with 1M HCl and extract with EtOAc.
Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) after derivatizing the isolated acid to its methyl ester using TMS-diazomethane. Absolute configuration should be confirmed via single-crystal X-ray diffraction of the diastereomeric salt to verify the solvent-induced switching outcome[1][2].
Commercial Sourcing and Pricing Analysis
Procuring 2-hydroxy-2-methyl-3-phenylpropanoic acid can be challenging due to its specialized nature and the complexity of its stereocenters. The racemic mixture (CAS: 56269-86-4) is commercially available through select specialized chemical vendors, whereas the pure (S)-enantiomer (CAS: 164333-77-1) typically requires custom synthesis or commands a significant premium.
Below is a consolidated pricing and supplier analysis based on current market data[3][4]:
Supplier
CAS Number
Stereochemistry
Quantity
Price
Lead Time / Notes
ChemScene
56269-86-4
Racemic
500 mg
$822.00 USD
Catalog item, purity ≥95%
ChemScene
56269-86-4
Racemic
1 g
$1055.00 USD
Catalog item, purity ≥95%
ABCR
56269-86-4
Racemic
250 mg
€701.50 EUR
Catalog item
ABCR
56269-86-4
Racemic
1 g
€1317.33 EUR
Catalog item
Alchem Pharmtech
164333-77-1
(S)-Enantiomer
1 g
Inquiry Required
Custom synthesis / Special order
BLD Pharm
56269-86-4
Racemic
Variable
Inquiry Required
Global stock available
Application Scientist Insight: For early-stage drug discovery or assay development, purchasing the racemic mixture and performing in-house chiral resolution (as detailed in Protocol B) is often more cost-effective than outsourcing the custom synthesis of the pure enantiomer, provided the laboratory is equipped for chiral HPLC validation.
Technical Whitepaper: Safety & Handling of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Executive Summary & Chemical Identity 2-Hydroxy-2-methyl-3-phenylpropanoic acid is a specialized chiral -hydroxy acid (AHA) used primarily as a building block in the synthesis of pharmaceutical intermediates, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
2-Hydroxy-2-methyl-3-phenylpropanoic acid is a specialized chiral
-hydroxy acid (AHA) used primarily as a building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and metabolic modulators. Structurally, it is an analog of phenyllactic acid with a methyl substitution at the -carbon, imparting increased metabolic stability and altering steric interactions in protein binding pockets.
Due to its specific application in drug discovery, comprehensive toxicological data is often limited compared to commodity chemicals. This guide applies the Precautionary Principle , utilizing Read-Across methodology from structural analogs (e.g., L-Phenyllactic acid, 2-Hydroxy-2-methylpropanoic acid) to establish robust safety protocols.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2][4][7]
Mechanistic Toxicology Insight
The
-hydroxy acid moiety allows for proton donation (acidity) capable of denaturing proteins on contact with mucous membranes. The -methyl group increases lipophilicity compared to standard phenyllactic acid, potentially enhancing skin permeation. Therefore, while classified as an irritant, prolonged contact may mimic corrosive effects typical of lower MW organic acids.
Safe Handling Protocols (SOP)
This section outlines the operational workflow for handling this compound in a research setting.
Engineering Controls
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .
Ventilation: Ensure face velocity is maintained between 80–100 fpm (feet per minute).
Personal Protective Equipment (PPE) Matrix
Body Part
Minimum Requirement
Rationale
Respiratory
N95 (if hooded) or P100 (if open bench - discouraged)
Prevents inhalation of fine particulates which are respiratory irritants.
Hands
Nitrile Gloves (Min 0.11mm thickness)
Provides barrier against organic acids. Double glove recommended for solutions >1M.
Eyes
Chemical Safety Goggles
Prevents corneal damage from acidic dust or splashes.
Body
Lab Coat (Cotton/Poly blend) + Closed-toe shoes
Standard protection against particulate accumulation.
Experimental Workflow Diagram
The following diagram illustrates the decision logic for safe handling from storage to disposal.
Caption: Operational workflow ensuring containment and safety at every stage of the experimental lifecycle.
Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, immediate dilution is the primary mechanism of action. The acidity must be neutralized by physiological buffering (water/saline) rather than chemical neutralization (which generates heat).
Decision Logic for Emergency Response
Caption: Triage logic for immediate response to chemical exposure incidents.
Specific First Aid Measures
Eye Contact: Immediately flush with running water for at least 15 minutes.[2][8] Do not apply neutralizing agents (e.g., baking soda) to the eye, as this can cause thermal injury.
Skin Contact: Wash with non-abrasive soap and water. If irritation persists (redness/blistering), seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of aspiration of acidic material into the lungs.
Stability, Reactivity, and Storage[1][3][6]
Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
Incompatibilities:
Strong Oxidizing Agents: Risk of exothermic reaction.
Strong Bases: Will react to form salts (exothermic).
Reducing Agents: Potential for reaction with the carboxylic acid group.
Decomposition: Hazardous decomposition products include Carbon Monoxide (CO) and Carbon Dioxide (
).
Ecological & Disposal Considerations
Ecotoxicity: Data is limited.[3] As an organic acid, it may lower the pH of local aquatic environments if released in large quantities, proving harmful to aquatic life.
Biodegradability: Expected to be biodegradable based on the phenyllactic acid backbone.
Disposal SOP:
Dissolve the compound in a combustible solvent (e.g., acetone or ethanol).
Atomize in a chemical incinerator equipped with an afterburner and scrubber.
Do not dispose of down the drain.
References
PubChem. (2025).[9] Compound Summary: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (CID 7018231).[10] National Library of Medicine. [Link]
Application Note: High-Fidelity Synthesis of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid via Stereoselective Diazotization
-Methylphenyllactic Acid (2-Hydroxy-2-methyl-3-phenylpropanoic acid) Executive Summary This guide details the protocol for converting -methylphenylalanine (2-amino-2-methyl-3-phenylpropanoic acid) into 2-hydroxy-2-methyl...
-methylphenylalanine (2-amino-2-methyl-3-phenylpropanoic acid) into 2-hydroxy-2-methyl-3-phenylpropanoic acid via diazotization. This transformation is critical in medicinal chemistry for generating chiral -hydroxy acids (AHAs), which serve as key pharmacophores in protease inhibitors, cardiovascular agents, and peptide mimetics.
Unlike standard amino acids, the substrate here possesses a quaternary carbon center . This presents specific challenges regarding steric hindrance and the stability of the carbocation intermediate. This protocol utilizes a controlled diazotization-hydrolysis sequence designed to maximize yield while maintaining stereochemical integrity through neighboring group participation.
Scientific Foundation & Mechanism
The Challenge of the Quaternary Center
The synthesis of
-hydroxy acids from -amino acids is classically achieved using sodium nitrite in acidic media. For standard amino acids (e.g., Phenylalanine Phenyllactic acid), the reaction proceeds with retention of configuration .
However, the introduction of the
-methyl group creates a tertiary carbocation intermediate. While tertiary carbocations are generally stable, they are prone to:
Racemization via
pathways (planar carbocation attack).
Elimination to form
-unsaturated acids (atropic acid derivatives).
Mechanism of Stereoretention
To achieve high enantiomeric excess (ee), the reaction conditions must favor neighboring group participation (NGP) over direct solvolysis.
Diazotization: The amine reacts with nitrous acid (
Intramolecular Displacement (Inversion #1): The neighboring carboxylate oxygen attacks the
-carbon, displacing nitrogen gas (). This forms a transient, strained 3-membered -lactone (or tight ion pair).
Hydrolysis (Inversion #2): Water attacks the
-lactone, opening the ring.
Net Result: Two consecutive inversions result in the retention of configuration .
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway illustrating the double inversion sequence mediated by the carboxylate group, ensuring stereochemical retention.
Experimental Protocol
Materials & Reagents
Reagent
Role
Specifications
-Methyl-L-phenylalanine
Substrate
>98% purity, Chiral or Racemic as needed
Sodium Nitrite ()
Reagent
ACS Reagent grade, 2.5 M aqueous solution
Sulfuric Acid ()
Solvent/Catalyst
1 M (1 N) aqueous solution
Ethyl Acetate
Extraction Solvent
HPLC Grade
Sodium Sulfate ()
Drying Agent
Anhydrous
Critical Note on Acid Selection: Do not use Hydrochloric Acid (HCl). The chloride ion (
) is a stronger nucleophile than the bisulfate ion () and will compete with the intramolecular carboxylate attack, leading to the formation of the -chloro analog (2-chloro-2-methyl-3-phenylpropanoic acid). Sulfuric acid is non-nucleophilic in this context.
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol (1.79 g) of
-methylphenylalanine in 30 mL of 1 M .
Place the flask in an ice-water bath and cool the mixture to 0–2 °C .
Why: Low temperature prevents the rapid thermal decomposition of the diazonium salt before the crucial
-lactone can form, reducing elimination side products.
Step 2: Diazotization (Controlled Addition)
Prepare a solution of Sodium Nitrite (
, 20 mmol, 1.38 g) in 10 mL of water .
Add the nitrite solution dropwise to the amino acid mixture over 45–60 minutes using an addition funnel or syringe pump.
Process Control: Monitor internal temperature; do not allow it to exceed 5 °C.[1][3]
Observation: Nitrogen gas (
) evolution will be visible as bubbling.[3] Brown fumes () indicate decomposition; if observed, slow the addition rate.
Step 3: Reaction Completion
Once addition is complete, maintain stirring at 0 °C for 3 hours .
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir overnight (12–16 hours).
Why: The warming step ensures complete hydrolysis of any remaining lactone or diazonium species.
Step 4: Workup & Isolation
Transfer the reaction mixture to a separatory funnel.
Extract the aqueous phase with Ethyl Acetate (
mL) .
Note: The product is an organic acid; ensure the aqueous layer remains acidic (pH < 2) to keep the product protonated for extraction.
Combine the organic layers and wash with Brine (20 mL) .
Dry the organic phase over Anhydrous
.
Filter and concentrate under reduced pressure (Rotary Evaporator, 40 °C water bath) to yield the crude hydroxy acid as a white to off-white solid or viscous oil.
Step 5: Purification (Optional)
Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (3:1).
Column Chromatography: If oil, purify using silica gel (Eluent: Hexane/EtOAc + 1% Acetic Acid to prevent tailing).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Characterization & Quality Control
To validate the synthesis, compare the product against the starting material.
Check against literature.[3] Sign usually preserved (L L).[1]
Diagnostic Signal: In
H NMR, the disappearance of the amine protons and the appearance of a hydroxyl proton (often broad, exchangeable with ) confirms the transformation. The methylene protons () often become diastereotopic (AB quartet) due to the adjacent chiral center.
Troubleshooting Guide
Issue: Low Yield / Oil Formation
Cause: Incomplete extraction or formation of the alkene (elimination product).
Solution: Ensure the aqueous layer is saturated with NaCl (salting out) before extraction. Check NMR for alkene peaks (
5.0–6.5 range). If alkene is present, lower the reaction temperature during addition.
Issue: Brown Fumes (
)
Cause: Addition of nitrite is too fast or temperature is too high.
Solution: Stop addition immediately. Cool the flask. Resume at a slower rate.
Issue: Chlorinated Impurity
Cause: Use of HCl or tap water containing chlorides.
Solution: strictly use
and Deionized (DI) water.
References
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of α-Amino-acids and of the Corresponding α-Hydroxy-acids. Nature, 166(4213), 178–180. Link
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic acids from (S)-α-amino acids: (S)-2-Chloropropanoic acid. Organic Syntheses, 66, 151. (Describes the diazotization principle and retention mechanism). Link
Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Birnbaum, S. M., Baker, C. G., & Greenstein, J. P. (1956). Studies on Diastereoisomeric α-Amino Acids and Corresponding α-Hydroxy Acids. Journal of the American Chemical Society, 78(11), 2423–2430. Link
BenchChem Application Note. Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid via Diazotization. (Specific protocol adaptation for methyl-substituted derivatives). Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Causality
The conversion of naturally occurring and synthetic
-amino acids into their corresponding enantiomerically enriched -hydroxy or -halo acids is a foundational transformation in medicinal chemistry and natural product synthesis. This application note details the optimized protocol for the diazotization of 2-methyl-phenylalanine (also known as o-methylphenylalanine).
As a Senior Application Scientist, it is critical to understand that this is not a simple substitution reaction. Diazotization of an
-amino acid with sodium nitrite () under acidic conditions yields an unstable aliphatic diazonium salt. Rather than undergoing a standard or displacement, the proximity of the adjacent carboxylate group triggers neighboring group participation . The carboxylate oxygen attacks the -carbon, expelling nitrogen gas () and forming a highly strained -lactone intermediate (First Inversion). Subsequently, a nucleophile from the solvent matrix (e.g., ) attacks the lactone, opening the ring (Second Inversion). Because this pathway involves two consecutive -like inversions, the overall transformation proceeds with a net retention of stereochemical configuration .
To ensure a self-validating and robust system, the choice of reagents dictates the final product. The acid matrix is the most critical variable.
Why
? Sulfuric acid provides a highly acidic environment without introducing competing nucleophiles. Water remains the sole nucleophile, ensuring the exclusive formation of the -hydroxy acid.
Why
or ? If hydrochloric or hydrobromic acid is used, the high concentration of halide ions outcompetes water during the -lactone ring-opening, yielding the -chloro or -bromo acid, respectively.
Why 0–5 °C? The reaction is highly exothermic and generates
gases. Keeping the temperature strictly near 0 °C prevents the premature, uncontrolled decomposition of the diazonium intermediate (which leads to racemization or elimination byproducts) and controls the rate of nitrogen evolution.
Quantitative Data Summary: Acid Matrix Influence
Acid System (Aqueous)
Primary Nucleophile
Major Product
Stereochemical Outcome
1.0 M
-Hydroxy Acid
>95% Retention (ee)
1.0 M
-Chloro Acid
>95% Retention (ee)
1.0 M
-Bromo Acid
>95% Retention (ee)
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid from L-2-methyl-phenylalanine.
Ethyl Acetate (EtOAc): For liquid-liquid extraction
Brine (Sat.
): For washing
Anhydrous
: Drying agent
Step-by-Step Methodology
Acidification & Dissolution:
To a 25-mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 1.0 mmol of L-2-methyl-phenylalanine.
Add 5.0 mL of 1.0 M
. Stir at room temperature until the zwitterionic amino acid is fully protonated and dissolved into a homogeneous solution.
Thermal Control (Critical Step):
Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0–5 °C for at least 10 minutes. Causality: Failure to cool the mixture will result in rapid off-gassing and thermal degradation of the diazonium salt, severely impacting yield and enantiomeric excess.
Diazotization (Addition of
):
Prepare a fresh solution of 3.0 M
in deionized water.
Using a syringe pump or an addition funnel, add 1.5 mL (4.5 mmol, 4.5 eq) of the
solution dropwise over 30–45 minutes.
Observation: Effervescence (
gas evolution) will be immediately visible. Keep the addition rate slow enough to prevent the temperature from exceeding 5 °C and to minimize the formation of brown fumes.
Hydrolysis & Maturation:
Once the addition is complete, leave the flask in the ice bath for an additional 1 hour, then remove the bath and allow the reaction to gradually warm to room temperature (20–25 °C).
Stir vigorously for 12–16 hours. Causality: Extended stirring ensures complete hydrolysis of the transient
-lactone intermediate into the stable -hydroxy acid.
Liquid-Liquid Extraction & Isolation:
Transfer the aqueous reaction mixture to a separatory funnel.
Extract the aqueous layer with Ethyl Acetate (
mL). The hydrophobic -hydroxy acid will partition into the organic phase.
Combine the organic extracts and wash with 10 mL of brine to remove residual aqueous acid.
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Self-Validation (Quality Control):
Chiral Integrity: Measure the specific optical rotation
using a polarimeter and compare it against the starting material. Alternatively, utilize Chiral HPLC to confirm the retention of the (S)-configuration.
Experimental workflow for the diazotization and isolation of the
-hydroxy acid.
Troubleshooting & Scaling Considerations
Scale-Up via Flow Chemistry: Batch diazotization of amino acids at multigram scales poses significant thermal and off-gassing hazards. For larger scales, translating this protocol to a continuous flow reactor is highly recommended. Flow chemistry allows for superior heat dissipation and immediate in-line extraction, safely managing the
gas expansion and minimizing residence time of unstable intermediates.
Incomplete Conversion: If unreacted starting material is detected (via Ninhydrin stain on TLC), it usually indicates that the
was added too rapidly, causing it to decompose into gases escaping the solution before reacting with the amine. Ensure strict dropwise addition.
Thioether/Thiol Substrates: If modifying this protocol for amino acids containing sensitive functional groups (e.g., cysteine derivatives), specific protecting groups (like S-sulfonyl) are required to prevent unwanted oxidation or nucleophilic attack by the side chain.
References
Stuhr-Hansen, N., Padrah, S., & Strømgaard, K. (2014). "Facile synthesis of α-hydroxy carboxylic acids from the corresponding α-amino acids." Tetrahedron Letters, 55(30), 4149-4151.
Method
Application Note: Chiral HPLC Separation of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
-Alkyl- -Hydroxy Acids Executive Summary This application note details the method development and validation protocols for the chiral separation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as -methyl-3-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
-Alkyl--Hydroxy Acids
Executive Summary
This application note details the method development and validation protocols for the chiral separation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as
-methyl-3-phenyllactic acid).
This molecule presents a specific chromatographic challenge due to its quaternary chiral center and dual hydrogen-bonding functionalities (free carboxylic acid and
-hydroxyl group). The steric bulk of the methyl group at the -position differentiates it from standard phenyllactic acid, requiring highly selective chiral stationary phases (CSPs).
This guide proposes two distinct protocols:
Protocol A (Normal Phase): The primary method for purity analysis and preparative scale-up using immobilized polysaccharide columns.
Protocol B (Reversed Phase): An LC-MS compatible method suitable for biological matrices (PK/PD studies) using macrocyclic glycopeptide columns.
Target Molecule Profile
Property
Description
IUPAC Name
2-Hydroxy-2-methyl-3-phenylpropanoic acid
Common Name
-Methyl-3-phenyllactic acid
Molecular Formula
MW
180.20 g/mol
Chiral Center
C2 (Quaternary)
Key Functionalities
Carboxylic Acid (), Hydroxyl, Phenyl Ring
Detection (UV)
210 nm (Carbonyl), 254 nm (Phenyl )
Method Development Strategy
The separation strategy relies on the "Three-Point Interaction" model.[1] Successful resolution requires the CSP to engage the analyte via:
Hydrogen Bonding: Via the -COOH and -OH groups.
- Interactions: Via the phenyl ring.
Steric Inclusion: Discriminating the methyl vs. benzyl spatial arrangement.
Decision Matrix Workflow
Figure 1: Strategic workflow for selecting the appropriate chromatographic mode based on the end-use application.
Protocol A: Normal Phase Separation (QC & Prep)
Rationale: Polysaccharide-based columns (Amylose/Cellulose derivatives) are the industry standard for
-hydroxy acids due to their ability to form multiple H-bonds. The Immobilized Amylose (Chiralpak IA) is recommended over coated phases (AD-H) because it allows for a wider range of solvents if solubility becomes an issue, though AD-H is also highly effective.
Critical Additive: The free carboxylic acid must be kept protonated to prevent peak tailing and ensure consistent retention. Trifluoroacetic acid (TFA) is the standard additive.
Experimental Conditions
Parameter
Setting
Column
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) Alternative: Chiralpak AD-H or Chiralcel OD-H
Preparation: Premix n-Hexane and Isopropanol (IPA) in a 90:10 ratio. Add 0.1% TFA (1 mL per Liter). Degas by sonication for 10 mins.
Equilibration: Flush the column with the mobile phase for at least 20 column volumes (approx. 30-40 mins) until the baseline stabilizes.
Blank Run: Inject mobile phase to confirm no ghost peaks or carryover.
Screening: Inject the racemic standard.
Target: Resolution (
) > 2.0.
Adjustment: If
, decrease IPA to 5% (95:5 ratio). If retention is too long (), increase IPA to 20%.
Peak Identification: The elution order (E1 vs E2) must be determined by injecting an authentic enantiopure standard if available, or by optical rotation detection (OR).
Scientific Insight: The carbamate linkage on the CSP interacts with the analyte's hydroxyl and carboxyl groups. The 3,5-dimethylphenyl group on the CSP provides a "pocket" that discriminates the bulky benzyl group from the methyl group [1, 5].
Rationale: For analyzing biological samples (plasma/urine), Normal Phase is often impractical due to sample solubility and MS incompatibility of high hexane content. Macrocyclic Glycopeptide columns (specifically Ristocetin A) are superior for
10°C - 25°C (Lower temperature often improves resolution)
Detection
ESI-MS (Negative Mode) or UV @ 210 nm
Step-by-Step Procedure
Buffer Prep: Prepare 10mM Ammonium Acetate in water. Adjust pH to 4.5 with Acetic Acid.
Conditioning: Equilibrate column with 50:50 MeOH:Buffer, then ramp to 80:20.
Optimization:
Glycopeptide columns often operate best in "Polar Ionic Mode" (100% MeOH with acid/base additives) or Reversed Phase.
Start with the 80:20 RP condition.
If resolution is poor, switch to Polar Ionic Mode : 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine. This specific ratio promotes ionic interactions between the analyte's carboxylate and the amine groups on the Ristocetin cage [4, 6].
Validation & System Suitability
To ensure the trustworthiness of the data, the following system suitability parameters must be met before running sample batches.
Parameter
Acceptance Criteria
Calculation
Resolution ()
Tailing Factor ()
Repeatability
RSD (n=5)
Retention time & Area
Capacity Factor ()
Note on Tailing: If
, increase the TFA concentration in Protocol A (up to 0.2%) or the buffer concentration in Protocol B. The carboxylic acid moiety is prone to interaction with residual silanols; the acid additive suppresses this.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Separation
Insufficient steric discrimination.
Switch CSP type. If using IA (Amylose), switch to IC (Cellulose) or Whelk-O 1 (Pirkle type).
Peak Tailing
Ionization of -COOH group.
Protocol A: Fresh TFA. Protocol B: Lower pH of buffer.
Broad Peaks
Slow mass transfer or column overload.
Increase temperature (Protocol A only). Reduce injection concentration.
Split Peaks
Sample solvent mismatch.
Dissolve sample in mobile phase. Avoid dissolving in pure DMSO for NP methods.
References
Chiral separation of short chain aliphatic hydroxycarboxylic acids. Journal of Chromatography A, 2017.[2] Link
Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Journal of Chromatography A, 2008. Link
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 2011.[3] Link
Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 2021. Link
Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide. Link
Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. Sigma-Aldrich Application Note. Link
Application Note: Recrystallization Strategy for 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as 2-Benzyl-lactic acid ). Molecular Weight: 18...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as 2-Benzyl-lactic acid ).
Molecular Weight: 180.20 g/mol
Abstract & Chemical Context
2-Hydroxy-2-methyl-3-phenylpropanoic acid is a critical chiral building block and a structural analog of Atrolactic acid. It is commonly synthesized via the hydrolysis of 1-phenyl-2-propanone cyanohydrin (derived from phenylacetone) or through the Grignard addition of benzyl magnesium chloride to pyruvate esters.
Purification Challenge:
The primary purification challenge lies in the molecule's amphiphilic nature. It possesses a hydrophilic
-hydroxy acid "head" and a lipophilic benzyl "tail."
Common Impurities: Unreacted phenylacetone, acetamide byproducts (from partial hydrolysis), and dimers formed via intermolecular esterification.
Oiling Out Risk: Due to the benzyl moiety, the compound exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in aqueous or alcoholic solvent systems.
This protocol details a Two-Solvent Recrystallization System using Ethyl Acetate (Solvent) and n-Heptane (Anti-Solvent) , which offers superior control over nucleation compared to single-solvent methods like Toluene or Water.
Solvent Selection Logic
The selection of the crystallization system is based on Hansen Solubility Parameters (HSP) , balancing the polar and dispersive forces to ensure high recovery and purity.
Solubility Profile Data
Solvent
Solubility (Hot, ~60°C)
Solubility (Cold, 4°C)
Suitability
Notes
Water
Moderate
Low
Poor
High risk of oiling out; difficult to dry.
Ethanol
Very High
High
Poor
Solubility is too high; poor recovery yield.
Toluene
High
Low
Good
Excellent for single-solvent recrystallization, but requires high temps (110°C).
Anti-solvent. Induces crystallization of the lipophilic tail.
Dichloromethane
High
Moderate
Fair
Good for extraction, but boiling point (40°C) is too low for effective recrystallization.
The Chosen System: Ethyl Acetate / n-Heptane
Ethyl Acetate (EtOAc): Acts as the hydrogen-bond acceptor, effectively solvating the carboxylic acid and hydroxyl groups.
n-Heptane: A non-polar hydrocarbon that disrupts the solvation shell as the temperature drops, forcing the hydrophobic benzyl group to drive lattice formation.
Why not Hexane? n-Heptane (bp 98°C) is preferred over n-Hexane (bp 68°C) because it allows for a higher processing temperature, ensuring the anti-solvent can be added hot without flashing off, which prevents premature precipitation.
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle/oil bath, Buchner funnel.
Step-by-Step Methodology
Phase 1: Dissolution
Preparation: Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.
Solvent Addition: Add a minimal amount of Ethyl Acetate (approx. 2-3 mL per gram of solid).
Heating: Heat the mixture to a gentle reflux (~77°C).
Adjustment: If the solid does not dissolve completely, add more EtOAc in small increments (0.5 mL) until a clear, homogeneous solution is obtained.
Note: If colored impurities are present, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through a Celite pad.
Phase 2: Nucleation & Growth
Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add n-Heptane dropwise.
Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears and does not disappear after 30 seconds of stirring.
Clearing: Add a few drops of hot Ethyl Acetate to just clear the turbidity. The solution should now be saturated.
Seeding (Critical): Remove from heat. If available, add a seed crystal of pure material.[3] If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
Cooling: Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
Warning: Rapid cooling will cause the product to oil out. If oil droplets form, reheat to reflux and cool more slowly.
Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
Filtration: Collect the white crystalline solid via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).
Volume: Use approx. 1 mL of wash solvent per gram of solid.
Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours to remove residual solvent.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Workflow for the two-solvent recrystallization of 2-Hydroxy-2-methyl-3-phenylpropanoic acid, highlighting the critical loop to address potential oiling out.
Quality Control & Characterization
After drying, the purity of the crystals should be verified using the following metrics:
Test
Expected Result
Method
Appearance
White to off-white crystalline powder
Visual Inspection
Melting Point
121 - 125°C (Racemic)
Capillary MP Apparatus
Purity (HPLC)
>98.5% Area
C18 Column, ACN/Water (0.1% TFA)
¹H NMR
Confirm Benzyl CH₂ (singlet/quartet) and Methyl CH₃
400 MHz in DMSO-d6 or CDCl₃
Note on Stereochemistry:
If synthesizing the chiral form (e.g., via asymmetric catalysis or enzymatic resolution), the melting point may differ slightly (often higher for pure enantiomers). Chiral HPLC (e.g., Chiralcel OD-H) is required to determine Enantiomeric Excess (ee).
Troubleshooting Guide
Problem: The product "oils out" (forms a separate liquid layer) instead of crystallizing.
Cause: The solution is too concentrated, or the anti-solvent (Heptane) was added too quickly, or the temperature dropped too fast.
Solution: Reheat the mixture until the oil redissolves. Add a small amount (1-2 mL) of pure Ethyl Acetate. Allow the solution to cool much more slowly, wrapping the flask in a towel to insulate it. Scratch the glass to induce crystallization before the oil phase separates.
Problem: Low Yield.
Cause: Too much solvent (EtOAc) was used initially.
Solution: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling/crystallization steps to harvest a second crop.
References
Synthesis and Properties of Alpha-Hydroxy Acids
Organic Syntheses, Coll.[4] Vol. 3, p. 323 (1955); Vol. 20, p. 43 (1940). (Describes the preparation of cyanohydrins and subsequent hydrolysis, establishing the baseline for this class of molecules).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Specific Compound Data (Melting Point & Structure)
PubChem Compound Summary for CID 7018231, (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid.
Purification of Phenylacetone Derivatives
U.S. Patent 4,638,094, "Process for producing phenylacetones". (Provides context on the precursors and hydrolysis conditions).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Solvent Selection for 1H NMR Analysis of
-Methyl-Phenyllactic Acid
-Hydroxy Acids
Part 1: Executive Summary
-Methyl-phenyllactic acid (2-hydroxy-2-methyl-3-phenylpropanoic acid) represents a critical class of chiral building blocks used in pharmaceutical intermediates. Its structural analysis via Proton Nuclear Magnetic Resonance (H NMR) presents unique challenges due to the presence of a quaternary chiral center, diastereotopic benzylic protons, and multiple exchangeable sites (-OH, -COOH).
This guide provides a validated protocol for solvent selection, emphasizing the causal relationship between solvent polarity, hydrogen bonding capacity, and spectral resolution. We recommend DMSO-d
as the primary solvent for full structural characterization due to its ability to stabilize exchangeable protons, while CDCl remains the standard for routine purity assays where resolution of the aromatic region is paramount.
Part 2: Chemical Context & Spectral Challenges
Before selecting a solvent, one must understand the magnetic environment of the analyte.
-Methyl-phenyllactic acid contains three distinct spin systems that respond differently to solvent environments:
The Quaternary Chiral Center (
): The presence of the hydroxyl and methyl groups on the -carbon creates a chiral center. This renders the adjacent methylene protons (benzylic position) diastereotopic .
The Benzylic Methylene (
): Because these protons are adjacent to a chiral center, they are magnetically non-equivalent. They will not appear as a simple doublet but as an AB spin system (typically two doublets with a large geminal coupling constant, Hz).
Exchangeable Protons: The tertiary
and carboxylic protons are sensitive to solvent acidity, water content, and temperature.
Part 3: Solvent Selection Matrix
The choice of solvent dictates which spectral features are visible.[1] Use the table below to select the appropriate solvent for your specific analytical goal.
Feature
DMSO-d (Dimethyl Sulfoxide)
CDCl (Chloroform-d)
CDOD (Methanol-d)
Primary Use
Full Structural Elucidation
Routine Purity / QC
Skeleton Confirmation
-OH / -COOH
Visible. DMSO acts as an H-bond acceptor, slowing exchange rates. -OH often appears as a sharp singlet (~5-6 ppm).
Broad/Invisible. Rapid chemical exchange causes broadening or total signal loss.
Invisible. Rapid deuterium exchange () eliminates these signals entirely.
Benzylic CH
Distinct AB System. High polarity often increases the chemical shift difference () between the diastereotopic protons.
AB System. Good resolution, but shifts may overlap with solvent impurities if not careful.
Clear. Simplifies region by removing potential OH overlap.
Solubility
Excellent. Dissolves polar/ionic forms easily.
Moderate. Free acid dissolves; salts do not.
Good. Dissolves most forms.
Drawbacks
Hygroscopic (water peak at 3.33 ppm); High viscosity (broader lines); Hard to recover sample.
Acidic impurities can catalyze exchange; Volatile (concentration changes).
, the sulfoxide oxygen acts as a strong hydrogen bond acceptor. It forms a tight solvent cage around the hydroxyl proton of -methyl-phenyllactic acid. This interaction significantly reduces the rate of intermolecular proton exchange. Consequently, the hydroxyl proton relaxes slowly enough to be observed as a distinct, sharp peak, providing direct evidence of the tertiary alcohol functionality.
Part 4: Experimental Protocol
Reagents and Equipment
Analyte:
-Methyl-phenyllactic acid (>98% purity preferred for reference).
Solvent: DMSO-d
(99.9% D) + 0.05% TMS (Tetramethylsilane) v/v.
Note: Use ampoules rather than stock bottles to minimize water uptake.
NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 507-PP or equivalent).
Instrument: 400 MHz spectrometer or higher (600 MHz recommended for resolving tight AB systems).
Preparation Workflow
Figure 1: Standard Sample Preparation Workflow.
Acquisition Parameters (Standard 1H)
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without excessive relaxation delay requirements.
Spectral Width: -2 to 14 ppm (to capture the downfield COOH signal).
Relaxation Delay (d1): Set to
. For quantitative analysis of the methyl singlet, a delay of 10-15 seconds is recommended to ensure full relaxation, as methyl groups can have long times.
Scans (ns): 16 or 32 scans are usually sufficient for >5 mg samples.
Part 5: Data Analysis & Troubleshooting
Expected Chemical Shifts (DMSO-d
, relative to TMS)
12.0+ ppm (1H, br s): Carboxylic acid (-COOH). Very broad, may be invisible if water content is high.
Decision Logic for Troubleshooting
Figure 2: Troubleshooting common spectral anomalies.
Critical Note on Water Suppression
In DMSO-d
, the residual water peak appears at 3.33 ppm . This often overlaps with the benzylic methylene signals of phenyllactic acid derivatives.
Mitigation: If overlap occurs, increase the temperature to 313 K (40°C). The water peak will shift upfield (lower ppm), while the CH signals remain relatively stable, revealing the underlying AB system.
Part 6: References
BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for residual solvent peaks).
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Downstream Processing & Purification of 2-Methyl-3-Phenyllactic Acid (2-Me-PLA)
Executive Summary
2-Methyl-3-phenyllactic acid (2-Me-PLA) is a high-value chiral building block, structurally distinct from standard phenyllactic acid (PLA) due to the quaternary
-carbon center. This structural modification enhances its utility in pharmaceutical synthesis (e.g., cathepsin inhibitors, atropine analogs) but significantly alters its hydrophobicity and crystallization behavior compared to non-methylated PLA.
This guide details a hybrid downstream processing (DSP) strategy designed to overcome the "broth complexity" bottleneck. Unlike standard organic acid extractions, 2-Me-PLA requires a specific Reactive Liquid-Liquid Extraction (RLLE) protocol to achieve high recovery (>90%) while minimizing solvent usage, followed by a Solvent-Induced Chiral Resolution step to ensure enantiomeric purity.
Physicochemical Profile & Pre-Extraction Logic
Before initiating the protocol, the operator must understand the target molecule's behavior in aqueous vs. organic phases.
Critical: Extraction pH must be maintained at pH < 3.0 to ensure the molecule is in its undissociated (protonated) form, facilitating transfer to the organic phase.
LogP (Octanol/Water)
~1.5 – 1.8
Moderately hydrophobic. Standard aqueous extraction is inefficient; requires reactive carriers (amines) or polar organic solvents.
Solubility
Low in cold water; High in alcohols/esters.
Risk of precipitation during broth cooling; maintain temperature >25°C during clarification.
Objective: Isolate 2-Me-PLA from the complex fermentation matrix (cells, proteins, residual sugars).
Mechanism: Reactive extraction utilizes a long-chain aliphatic amine (extractant) to form a reversible acid-amine complex, pulling the acid into the organic phase with high selectivity.
Materials:
Extractant: Trioctylamine (TOA) or Alamine 336 (Industrial grade).
Diluent: 1-Octanol or Oleyl Alcohol (Active diluent to prevent third-phase formation).
Acidifier: 6M
.
Step-by-Step Workflow:
Broth Clarification:
Centrifuge fermentation broth at 8,000 × g for 15 min at 25°C.
Note: Do not chill below 20°C to prevent premature product crystallization in the biomass pellet.
Target pH: 2.5 (Ensures >95% of 2-Me-PLA is undissociated).
Observation: Protein precipitation may occur. Filter through a 0.45
m membrane or perform a secondary centrifugation if necessary.
Reactive Liquid-Liquid Extraction (RLLE):
Solvent System: Prepare a mixture of 20% (v/v) TOA in 1-Octanol .
Ratio: Mix Acidified Broth and Solvent Phase at a 1:1 (v/v) ratio .
Equilibration: Agitate vigorously for 60 minutes at room temperature.
Separation: Centrifuge at 4,000 × g for 10 min to break the emulsion.
Result: The 2-Me-PLA is now complexed with TOA in the upper organic phase.
Back-Extraction (Stripping):
Mix the organic phase with 1M NaOH (Ratio 1:1).
Agitate for 30 minutes.
Mechanism:[3][4] The high pH dissociates the Acid-Amine complex. The 2-Me-PLA becomes ionized (sodium salt) and migrates back into the aqueous phase, leaving the TOA/Octanol clean for recycling.
Objective: Solvent-free capture using macroporous resins. Ideal for processes restricting amine use.
Materials:
Resin: Amberlite XAD-16 or HP-20 (Polystyrene-divinylbenzene copolymer).
Eluent: Ethanol (95%).
Step-by-Step Workflow:
Column Loading:
Pack a glass column with hydrated XAD-16 resin (20 BV/h flow rate capability).
Adjust clarified broth to pH 3.0 .
Adsorption Cycle:
Feed broth through the column at 2 Bed Volumes (BV)/hour .
Monitor: Check effluent via HPLC.[2][5] Breakthrough usually occurs after 10-15 BVs depending on titer.
Washing:
Flush with 3 BV of deionized water to remove sugars and proteins.
Elution:
Elute product with 3 BV of 95% Ethanol .
Collect fractions. 2-Me-PLA will elute in a concentrated band.
Protocol C: Crystallization & Chiral Polishing
Objective: Purify the crude extract and ensure enantiomeric excess (ee).
Insight: 2-Me-PLA exhibits "Solvent-Induced Chirality Switching" when crystallized with chiral amines like (1R,2S)-2-amino-1,2-diphenylethanol (ADPE).
Concentration:
Evaporate the Stripping Solution (from Protocol A) or Eluate (from Protocol B) to dryness under vacuum.
Re-dissolve the residue in minimal hot Ethyl Acetate .
Crystallization:
Cool slowly to 4°C. 2-Me-PLA crystals will precipitate.
Filter and wash with cold hexane.
Chiral Resolution (Optional for High Purity):
If the fermentation produced a racemate or low ee, dissolve the acid with an equimolar amount of (-)-ADPE .
Solvent Selection:
Recrystallize from Water to enrich the (S)-enantiomer .
Recrystallize from 2-Propanol to enrich the (R)-enantiomer .
Reference: This switching phenomenon is specific to the quaternary center of 2-Me-PLA [1].
Process Visualization
Figure 1: Downstream Processing Workflow
Caption: Integrated workflow for the isolation of 2-Me-PLA, featuring parallel options for primary capture (Reactive Extraction vs. Resin Adsorption).
Figure 2: Reactive Extraction Mechanism
Caption: Chemical equilibrium driving the extraction. Low pH drives the acid into the organic phase; High pH reverses it.
Analytical Validation (HPLC Method)
To validate the extraction efficiency, use the following HPLC protocol:
Mobile Phase: Acetonitrile : Water (containing 0.1%
) [30:70 v/v].
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Carbonyl) and 254 nm (Phenyl ring).
Retention Time: 2-Me-PLA typically elutes between 8–12 mins depending on column length.
References
Sakamoto, Y., et al. "Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center." ACS Omega, 2023.
Wasewar, K. L., et al. "Reactive Extraction of Phenylacetic Acid with Tri-n-butyl Phosphate in Benzene, Hexanol, and Rice Bran Oil."[6] Journal of Chemical & Engineering Data, 2013.[6]
Tönjes, S., et al. "Reactive extraction technologies for organic acids in industrial fermentation processes – A review."[7] Separation and Purification Technology, 2021.[5]
Mu, W., et al. "Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation."[5] Fermentation, 2021.[1][5]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Hydroxy acids—molecules containing both hydroxyl (-OH) and carboxyl (-COOH) functional groups—are critical targets in metabolomics, disease biomarker discovery, and pharmaceutical quality control. However, their extensive intermolecular hydrogen bonding results in high boiling points, low volatility, and severe thermal degradation within a gas chromatograph inlet. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing the mechanistic causality and self-validating protocols required to achieve robust, reproducible GC-MS quantification of hydroxy acids.
Mechanistic Insights: The "Why" Behind Derivatization
To render hydroxy acids amenable to GC-MS, chemical derivatization is mandatory[1]. Silylation is the industry standard, operating via a nucleophilic substitution mechanism where the active hydrogen atoms on both the -OH and -COOH groups are replaced by trialkylsilyl groups[2]. This transformation eliminates hydrogen bonding, drastically lowering the boiling point and enhancing the thermal stability of the target analytes[1].
For biological samples, hydroxy acids often coexist with keto-acids. Direct silylation of such mixtures can lead to keto-enol tautomerization, resulting in multiple derivative peaks for a single analyte. To prevent this, a two-step methoximation-silylation approach is employed[3]. Methoximation locks carbonyl groups into stable oximes, ensuring that subsequent silylation yields a single, predictable derivative.
Mechanistic pathway of hydroxy acid silylation to improve GC-MS volatility.
Reagent Selection Matrix
The choice of silylating agent dictates the stability and fragmentation pattern of the resulting derivative. The table below summarizes the quantitative and qualitative differences between the two most authoritative reagent systems used in hydroxy acid analysis.
Table 1: Comparison of Primary Silylation Reagents
Reagent System
Derivative Formed
Mechanistic Advantage & Causality
Diagnostic MS Features
BSTFA + 1% TMCS
Trimethylsilyl (TMS)
High reactivity and volatile byproducts. The 1% TMCS acts as a critical catalyst to drive the silylation of sterically hindered hydroxyls[2].
[M-15]⁺ (loss of methyl), m/z 73 (TMS cation). Excellent for full-scan library matching.
MTBSTFA + 1% TBDMCS
tert-Butyldimethylsilyl (TBDMS)
TBDMS ethers are 10⁴ times more hydrolytically stable than TMS ethers, allowing longer autosampler queue times[4].
Dominant [M-57]⁺ (loss of tert-butyl). Highly abundant ion ideal for Selected Ion Monitoring (SIM)[4].
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , incorporating internal standards to normalize extraction/derivatization efficiency and procedural blanks to monitor siloxane background noise.
GC-MS Sample Preparation and Derivatization Workflow for Hydroxy Acids.
Step-by-Step Methodology
Step 1: Aliquoting & Internal Standard Addition
Action: Transfer 50 µL of the biological sample (or standard solution) into a 1.5 mL glass GC vial.
Validation Spike: Add 10 µL of D27-myristic acid (100 µg/mL in methanol) as an internal standard[3].
Causality: The internal standard corrects for any volumetric losses during drying and variations in derivatization yield.
Step 2: Rigorous Dehydration
Action: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen (N₂) or via centrifugal lyophilization[5].
Causality: Silylating reagents are extremely moisture-sensitive. Trace water will preferentially react with the reagent, hydrolyzing it into hexamethyldisiloxane (HMDS), quenching the derivatization of the target analytes and drastically reducing yield[4].
Step 3: Methoximation
Action: Add 30 µL of Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Seal the vial tightly and incubate at 60°C for 2 hours.
Causality: Pyridine acts as both a solvent and an acid scavenger. The methoxyamine reacts with any carbonyl groups present in the matrix, locking them into stable oximes and preventing thermal decarboxylation in the GC inlet.
Step 4: Silylation
Action: Add 50 µL of BSTFA containing 1% TMCS to the vial. Incubate at 60°C for 1 hour.
Causality: The elevated temperature provides the activation energy required for the nucleophilic attack of the hindered hydroxyl groups. The 1% TMCS catalyzes the reaction, ensuring 100% conversion of the -OH and -COOH sites into TMS ethers and esters[2].
Step 5: System Suitability & GC-MS Acquisition
Action: Transfer the derivatized mixture to a GC vial insert. Inject 1 µL in splitless mode into the GC-MS (e.g., using a DB-5MS column).
Validation Check: Always run a Procedural Blank (reagents only, no sample) prior to the sequence to identify baseline siloxane artifacts. Run a Quality Control (QC) Pool every 10 injections to verify that the internal standard area remains within ±15% variance.
Data Interpretation & Diagnostic Fragmentation
Upon successful derivatization, hydroxy acids yield highly predictable Electron Ionization (EI) mass spectra. The addition of each TMS group increases the molecular weight of the base analyte by 72 Da.
Table 2: Diagnostic Ions for Common Hydroxy Acids (TMS Derivatives)
Target Hydroxy Acid
Chemical Formula
Derivative Formed
Derivative MW (Da)
Key Quantifier Ion (m/z)
Qualifier Ions (m/z)
Lactic Acid
C₃H₆O₃
Di-TMS
234
117
190, 147
3-Hydroxybutyric Acid
C₄H₈O₃
Di-TMS
248
117
233, 191
Salicylic Acid
C₇H₆O₃
Di-TMS
282
267
147, 73
Citric Acid
C₆H₈O₇
Tetra-TMS
480
273
465, 375
Note: The m/z 147 ion is highly diagnostic for di-TMS compounds where two TMS groups are in close spatial proximity, resulting in a rearrangement ion[1].
References
Comprehensive Accurate Mass Metabolomics Library and Its Evaluation in Targeted and Nontargeted Data Analysis Workflows, Agilent Technologies. 3
preventing racemization of 2-Hydroxy-2-methyl-3-phenylpropanoic acid
The following Technical Support Guide addresses the stability, handling, and stereochemical preservation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as -methyl- -phenyllactic acid). Technical Support Center:...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the stability, handling, and stereochemical preservation of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as
-methyl--phenyllactic acid).
Technical Support Center: Stereochemical Integrity of
-Methyl-Phenyllactic Acid
Topic: Preventing Racemization & Degradation of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Document ID: TS-HMPA-001
Core Technical Analysis: The "Racemization" Myth
Critical Insight:
Unlike standard amino acids or secondary hydroxy acids (e.g., lactic acid, mandelic acid), 2-Hydroxy-2-methyl-3-phenylpropanoic acid possesses a quaternary
-carbon .
Structure: C1(COOH)-C2(OH)(CH
)(CHPh).
Implication: There is no
-proton .
Conclusion: The classic base-catalyzed racemization mechanism (deprotonation
enolate formation) is chemically impossible .
If you observe a loss of optical purity (ee%), it is likely due to one of two distinct failure modes:
Acid-Catalyzed Dehydration (E1 Elimination): The tertiary alcohol is highly susceptible to acid-catalyzed elimination, forming an achiral alkene (2-methyl-3-phenylacrylic acid). Re-hydration or degradation leads to apparent racemization.[1]
SN1 Substitution: Under conditions where the hydroxyl group is activated (or protonated), it can leave to form a tertiary carbocation, which destroys stereochemistry.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Isolation Stability[2][3]
Q1: I observed a drop in enantiomeric excess (ee) after acid workup. Is it racemizing?
Diagnosis: You are likely triggering E1 Elimination (Dehydration) , not racemization. Tertiary benzylic-homolog alcohols are sensitive to strong acids (e.g., HCl, H
SO, TFA).
Mechanism: Protonation of the -OH group creates a good leaving group (
).[2] The resulting tertiary carbocation eliminates a proton to form the conjugated alkene.
Solution:
Maintain pH > 3 during workups.
Use weak acids (e.g., Citric acid, dilute KHSO
) at for acidification.
Avoid heating acidic solutions.
Q2: Can I use thionyl chloride (SOCl
) or oxalyl chloride to make the acid chloride?
Risk:High. These reagents activate the hydroxyl group (converting it to a chlorosulfite/chloride), promoting SN1 substitution or elimination. The tertiary chloride formed will be racemic or undergo elimination.
Recommendation: Use fluorinating agents (e.g., TFFH) or mild activation methods (HATU/HOAt) that do not generate strong acidic byproducts or activate the tertiary alcohol.
Q3: Coupling yields are low. When I force the reaction (higher Temp/Base), the purity drops. Why?
Diagnosis:Steric Hindrance. The quaternary center creates significant steric bulk, slowing down nucleophilic attack on the activated ester.
Root Cause of Impurity: Prolonged activation times allow side reactions (e.g., O-acylation of the hydroxy group, Lossen rearrangements if using hydroxamates) rather than direct epimerization.
Protocol Adjustment:
Do NOT use standard carbodiimides (DCC/DIC) alone; they are too slow.
Use 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP ) or HATU with HOAt . The pyridine nitrogen in HOAt provides neighboring group participation (catalysis) that accelerates coupling at hindered centers.
Protect the tertiary hydroxyl group (e.g., Acetyl or TBDMS) if possible. This prevents self-acylation and stabilizes the molecule.
Visualized Mechanisms[1]
Diagram 1: The Dehydration "Racemization" Pathway
This diagram illustrates why acidic conditions destroy stereochemistry via an achiral alkene intermediate.
Caption: Pathway of stereochemical loss via acid-catalyzed E1 elimination/SN1 substitution.
Diagram 2: Recommended Coupling Workflow
Decision tree for coupling sterically hindered quaternary hydroxy acids.
Caption: Decision matrix for coupling sterically hindered quaternary hydroxy acids.
Use this method for coupling the free hydroxy acid to an amine without protecting the hydroxyl group.
Preparation: Dissolve 2-Hydroxy-2-methyl-3-phenylpropanoic acid (1.0 equiv) and the amine component (1.1 equiv) in anhydrous DMF or NMP.
Cooling: Cool the mixture to 0 °C under Nitrogen.
Base Addition: Add HOAt (1.1 equiv) followed by Collidine (2.5 equiv). Note: Collidine is a weaker base than DIPEA and reduces the risk of elimination.
Coupling: Add PyAOP (1.1 equiv) in one portion.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by HPLC.
Workup: Dilute with EtOAc, wash with 5% Citric Acid (Not HCl), Water, and Brine. Dry over Na
SO.
Protocol B: Analytical Chiral HPLC
To verify enantiomeric excess.
Parameter
Condition
Column
Chiralpak AD-H or OD-H (Daicel)
Mobile Phase
Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm and 254 nm
Temperature
25 °C
Notes
The TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. Link
BenchChem. (2025). Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. (Note: General principles of alpha-hydroxy acid stability). Link
Albury, R., et al. (2023). Alternative Greener Method for Preparation of Alkenes from Alcohol. Beyond Benign. (Demonstrates tertiary alcohol dehydration mechanism). Link
Sigma-Aldrich. (2024). Basics of Chiral HPLC. Merck KGaA. Link
improving yield of diazotization reaction for alpha-hydroxy acids
Technical Support Center: Organic Synthesis Division Subject: Optimization of Diazotization for -Hydroxy Acid (AHA) Synthesis Ticket ID: #DZT-AHA-OPT-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Organic Synthesis DivisionSubject: Optimization of Diazotization for
-Hydroxy Acid (AHA) Synthesis
Ticket ID: #DZT-AHA-OPT-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for the conversion of
-amino acids to -hydroxy acids (AHAs). This transformation, historically known as the Van Slyke reaction, is deceptively simple. While the reagents are common (, acid), achieving high yields with retention of configuration requires strict control over kinetics and solvent environments.
This guide moves beyond basic textbook descriptions to address the specific failure modes encountered in high-value synthesis.
Module 1: The Mechanistic Reality (The "Why")
To troubleshoot yield, you must understand that this is not a simple
reaction. If it were, you would obtain a racemic mixture.[1] Instead, successful diazotization of -amino acids proceeds with retention of configuration via a double inversion mechanism.
The Critical Pathway:
Diazotization: Amine converts to a diazonium salt (
Intramolecular Shielding (Inversion 1): The neighboring carboxylate oxygen attacks the
-carbon, displacing and forming an unstable -lactone intermediate. This inverts the stereocenter.
Hydrolysis (Inversion 2): Water attacks the lactone, reopening the ring. This inverts the center again, restoring the original configuration (Net Retention).
Failure Mode: If the carboxylate cannot attack (due to low pH protonation) or if an external nucleophile interferes, you risk racemization or side-product formation.
Figure 1: The Double Inversion Mechanism. Retention of configuration depends on the formation of the
-lactone intermediate.
Module 2: Critical Protocol Parameters
The following parameters are non-negotiable for yields
), which are strong nucleophiles. They compete with the carboxylate group, leading to -chloro acids (Sandmeyer-type side reaction).
Use
or : Sulfate and acetate are poor nucleophiles, allowing the intramolecular carboxylate attack to dominate.
Recommendation: Use
for water-soluble amino acids.
Stoichiometry: The "Magic Number"
Nitrous acid (
) is unstable and disproportionates into and gases (brown fumes). You must compensate for this loss.
Standard: 1.0 eq Amino Acid : 1.1 eq
.
Optimized: 1.0 eq Amino Acid : 1.5 to 2.5 eq
.
Note: Add nitrite slowly to minimize gas evolution (decomposition) before it can react with the amine.
Solvent Systems (Solubility = Yield)
Hydrophobic amino acids (Valine, Leucine, Phenylalanine) often give poor yields in pure water because the starting material precipitates or the diazonium salt is trapped in a heterogeneous phase.
Substrate Type
Recommended Solvent System
Notes
Hydrophilic (Gly, Ala, Ser)
/
Standard Van Slyke conditions.
Hydrophobic (Phe, Leu, Val)
/ (3:1 to 1:1)
Acetic acid solubilizes the side chain.
Acid Sensitive
Dioxane /
Requires careful temperature control.
Module 3: Troubleshooting Guide
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic workflow for optimizing diazotization yields.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature says it should be a solid. What happened?
A: AHAs are notoriously difficult to crystallize due to hydrogen bonding and hygroscopicity. Small impurities (water, acetic acid, inorganic salts) prevent crystallization.
Fix: Dry the crude extract thoroughly under high vacuum (<1 mbar) for 24 hours. If it remains an oil, convert it to a salt (e.g., Dicyclohexylamine salt) or an ester to verify purity/identity, then hydrolyze back if necessary.
Q2: Can I use solid Sodium Nitrite instead of a solution?
A:No. Adding solid
creates localized "hotspots" of high concentration, leading to rapid evolution (yield loss) and potential thermal runaways. Always use a dropwise addition of an aqueous solution.
Q3: How do I remove the excess Nitrous Acid at the end?
A: Do not work up the reaction while
is present (it can nitrosate your extraction solvent or cause safety issues).
Fix: Add Urea or Sulfamic Acid to the reaction mixture until no more gas (
) evolves.
Reaction:
.
Q4: Why is my yield for Phenylalanine <40%?
A: Phenylalanine is poorly soluble in cold aqueous acid. The diazonium salt forms on the surface of the solid and decomposes before reacting with water properly.
Fix: Use the Acetic Acid/Water protocol. Dissolve Phe in 80% Acetic acid, then add aqueous
.
Standard Operating Protocol (SOP): L-Valine to L-Hydroxyisovaleric Acid
Objective: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid.
Setup: In a 500 mL 3-neck flask, dissolve L-Valine (10 g, 85 mmol) in 1M
(150 mL) .
Note: If dissolution is slow, warm slightly, then cool back down.
Cooling: Place flask in an ice/salt bath. Internal temperature must be
) are normal but should be minimized by slow addition.
Reaction: Stir at
for another 3 hours, then allow to warm to Room Temperature (RT) overnight.
Quench: Add Urea (approx. 0.5 g) until bubbling ceases.
Extraction: Saturate the aqueous phase with NaCl (salting out). Extract with Ethyl Acetate (3 x 100 mL) .
Drying: Dry organic layer over
, filter, and concentrate.
Result: Colorless to pale yellow oil/solid.
References
Winitz, M., et al. (1956). Studies on Diastereoisomeric
-Amino Acids and Corresponding -Hydroxy Acids.[1][3][5][6] Journal of the American Chemical Society. (Classic mechanism and retention of configuration).
Brewster, P., et al. (1950). Walden Inversion in the Replacement of the Amino Group by Hydroxyl. Nature.[4] (Foundational stereochemistry).
Shin, I., et al. (2000). Stereoselective synthesis of
-hydroxy acids via diazotization.[1][3] Tetrahedron Letters.[7] (Modern optimization for hydrophobic substrates).
US Patent 2461701A. (1949). Conversion of alpha amino acids to alpha hydroxy acids.[1][2][3][8][9] (Industrial scale-up and temperature protocols).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Methyl-3-Phenyllactic Acid (MPLA) Synthesis & Purification
Status: Active
Ticket Subject: Removal of Byproduct Impurities & Isolation Protocol
Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the technical guide for 2-methyl-3-phenyllactic acid (MPLA) , also known as 2-hydroxy-2-methyl-3-phenylpropanoic acid .
The Core Challenge: Unlike standard 3-phenyllactic acid, MPLA contains a tertiary alcohol at the
-position. This structural feature drastically lowers the energy barrier for dehydration. Under acidic conditions or excessive heat, MPLA readily eliminates water to form -methylcinnamic acid (2-methyl-3-phenylacrylic acid), a conjugated alkene impurity that is difficult to separate.
Your Objective: Isolate high-purity MPLA while suppressing the thermodynamic drive toward dehydration and removing unreacted starting materials (benzyl halides or pyruvate esters).
Impurity Profile & Diagnostic Dashboard
Before initiating purification, identify your specific impurity profile using this dashboard.
Impurity Type
Likely Identity
Diagnostic Signal (H NMR / TLC)
Origin/Cause
Dehydration Product
-Methylcinnamic acid
NMR: Olefinic proton singlet ~7.2–7.8 ppm. TLC: UV-active spot, usually higher than MPLA.
Overheating during workup; Acid concentration too high (>1M).
Starting Material
Benzyl methyl ketone or Pyruvate
NMR: Methyl ketone singlet ~2.1 ppm.
Incomplete Grignard/addition reaction.
Dimer/Oligomer
Self-esters (Estolides)
NMR: Broadening of signals; multiple methyl singlets.
Concentrating crude oil at high temp/vacuum for too long.
Inorganic Salts
MgBr, NaSO
Visual: White precipitate in organic solvent; Ash residue.
Poor aqueous phase separation; Wet organic layer.
Module 1: The "Cold-Acid" Workup (Prevention)
The Issue: Standard acid quenches (e.g., 6M HCl) generate local hot spots and high acidity, instantly dehydrating the tertiary alcohol.
The Protocol:
Quench Temperature: Cool the reaction mixture to 0°C (ice bath).
Acid Choice: Do NOT use concentrated HCl. Use saturated Ammonium Chloride (NH
Cl) or 1M Citric Acid .
Why? Citric acid buffers the pH to ~3–4, sufficient to protonate the carboxylate (pKa ~4.5) without catalyzing the E1 elimination of the tertiary hydroxyl group [1].
Phase Control: If an emulsion forms (common with magnesium salts), do not heat. Add a small volume of saturated brine or use Centrifugation to break the emulsion.
Module 2: The "Reverse-Extract" Purification (Separation)
This is the most robust method to remove neutral impurities (unreacted ketones/halides) without chromatography.
The Logic: MPLA is an acid. By manipulating pH, we can shuttle it between aqueous and organic phases, leaving non-acidic impurities behind.
Step-by-Step Workflow:
Basification: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Extract with 10% NaHCO
(pH ~8.5).
Result: MPLA becomes its sodium salt (water-soluble). Neutral impurities stay in EtOAc.
Wash: Discard the organic layer. Wash the aqueous layer twice with fresh EtOAc.
Acidification (CRITICAL): Cool the aqueous layer to 0°C. Add 1M Citric Acid dropwise until pH reaches ~3.0.
Warning: Do not drop below pH 2.0 to prevent dehydration.
Re-extraction: Extract the acidic aqueous layer with Dichloromethane (DCM) or EtOAc .
Drying: Dry over anhydrous Na
SO (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral/safer).
Visualizing the Pathway
Figure 1: The "Reverse-Extract" protocol isolates the acidic product from neutral byproducts using pH manipulation.
Module 3: Crystallization & Salt Formation (Refinement)
The Issue: MPLA is often an oil or a low-melting solid that resists crystallization, especially if slightly impure.
The Solution: If the free acid will not crystallize, convert it to a crystalline amine salt. This is the industry standard for purifying difficult hydroxy-acids [2].
Protocol: Dicyclohexylamine (DCHA) Salt Formation
Dissolve crude MPLA in Acetone or Ethanol (approx. 5 mL/g).
Add 1.05 equivalents of Dicyclohexylamine dropwise.
Stir at room temperature for 1 hour. If no precipitate forms, cool to 4°C and scratch the glass.
Filter the white solid. This is the MPLA-DCHA salt.
Recovery: To recover free MPLA, suspend the salt in EtOAc and wash with 1M Citric Acid (as per Module 2).
Troubleshooting & FAQs
Q1: I see a new spot on TLC appearing during rotary evaporation. What is happening?
A: You are likely dehydrating your product. The water bath on your rotovap is too hot (>45°C), or your product is still acidic.
Fix: Neutralize the organic layer with a brine wash before evaporation. Keep the bath temperature below 40°C .
Q2: My product is a sticky oil that won't solidify.
A: This is common for racemic MPLA.
Fix 1: Use the DCHA salt method (Module 3).
Fix 2: Triturate (grind) the oil with cold Pentane or Hexane . This extracts solvent residues and induces crystallization.[1]
Q3: How do I separate the enantiomers?
A: Chemical resolution is efficient. Recrystallize the salt formed with a chiral amine, such as (R)-(+)-
-Methylbenzylamine or Quinine . Alternatively, use Chiral HPLC with a Chiralcel OJ-H column (Mobile phase: Hexane/IPA with 0.1% TFA) [3].[2]
Q4: Why is the yield lower than expected after the NaHCO
wash?
A: MPLA is moderately water-soluble even in its protonated form due to the hydroxyl group.
Fix: When extracting the acidified aqueous layer (Step 4 in the diagram), perform multiple extractions (3x or 4x) with DCM to ensure full recovery.
The Dehydration Mechanism (Why Heat is the Enemy)
Understanding the mechanism ensures you respect the temperature limits.
Figure 2: The tertiary carbocation intermediate is highly stabilized by the benzyl group and methyl group, making the dehydration pathway very fast if catalyzed by acid/heat.
References
Organic Syntheses , Coll.[3] Vol. 3, p. 721 (1955); Vol. 20, p. 81 (1940). Synthesis of Phenylacetic Acid Derivatives.[3][4]Link
Constanze, J., et al. (2004).
-Amino Acid with the Auxiliary DIOZ." Organic Syntheses, 81, 178. (Demonstrates salt formation for purification of phenyl-propanoic derivatives). Link
Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid." Journal of Chromatography B, 862(1-2), 175-181. (Chiral separation protocols). Link
PubChem Compound Summary. "2-Hydroxy-2-methyl-3-phenylpropanoic acid." CID 7018231.[5] Link
resolving poor solubility of 2-Hydroxy-2-methyl-3-phenylpropanoic acid in chloroform
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Resolving the poor solubility of 2-Hydroxy-2-methyl-3-phenylpropanoic acid in Chloroform ( ) Welcome to the Solubilization Suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Topic: Resolving the poor solubility of 2-Hydroxy-2-methyl-3-phenylpropanoic acid in Chloroform (
)
Welcome to the Solubilization Support Portal. This guide is designed to help you diagnose and resolve phase-behavior issues when working with complex
-hydroxy acids in halogenated solvents. Instead of relying on trial and error, this guide provides mechanistically grounded, self-validating protocols to ensure experimental integrity.
Diagnostic FAQ: Mechanistic Root Cause Analysis
Q: Why does 2-Hydroxy-2-methyl-3-phenylpropanoic acid fail to dissolve in neat chloroform at room temperature?A: The insolubility is a thermodynamic issue driven by the molecule's specific structural features. 2-Hydroxy-2-methyl-3-phenylpropanoic acid is an
-disubstituted glycolic acid featuring a benzyl group on a quaternary chiral center[1]. In the solid state, the highly polar carboxylic acid (-COOH) and -hydroxyl (-OH) groups form a robust, tightly packed 2D hydrogen-bonding network[1].
Chloroform (
) has a low dielectric constant (). While its polarized C-H bond allows it to act as a weak hydrogen-bond donor, it completely lacks the lone electron pairs required to act as a hydrogen-bond acceptor. Consequently, cannot solvate the H-bond donating -OH and -COOH groups of the acid, meaning the enthalpy of solvation is too low to overcome the crystal lattice energy.
Q: Will simply heating the chloroform resolve the issue?A: Only temporarily. Heating to 50°C increases the kinetic energy of the system, which can transiently disrupt the lattice. However, because the solvent still lacks H-bond accepting capabilities, the acid will rapidly re-precipitate (crash out) upon cooling back to room temperature. A chemical or co-solvent intervention is required for stable solubilization.
Solubilization Decision Matrix
To achieve a stable solution, you must alter the solvent's hydrogen-bonding profile or the solute's ionization state. Use the following workflow to determine the best approach for your specific downstream application.
Decision matrix for resolving alpha-hydroxy acid solubility in chloroform.
Comparative Efficacy Data
The table below summarizes the expected quantitative improvements in solubility based on the chosen intervention pathway.
Causality: Lewis-base solvents contain electronegative oxygen atoms with lone pairs. Adding just a small volume fraction of a Lewis-base solvent to the organic phase provides the necessary H-bond acceptors to dismantle the carboxylic acid's solid-state network, drastically increasing solubility without chemically altering the molecule[2].
Step-by-Step Methodology:
Suspend: Weigh the desired amount of 2-Hydroxy-2-methyl-3-phenylpropanoic acid and suspend it in the target volume of
.
Titrate: Add Methanol (MeOH) or Tetrahydrofuran (THF) dropwise under continuous stirring. Do not exceed 5% v/v, as higher concentrations may alter the bulk polarity of your solvent system and affect downstream chromatography or extraction steps.
Equilibrate: Stir at room temperature for 5 minutes. If the solution remains slightly cloudy, apply gentle heating (40°C) for 2 minutes to overcome the initial activation energy of lattice dissociation.
Self-Validation Check (Tyndall Effect): Shine a standard laser pointer through the glass vial.
Pass: The laser passes cleanly through the liquid (true molecular dissolution).
Fail: The laser beam is highly visible as it scatters off microscopic undissolved particles (colloidal suspension). If it fails, add an additional 1% co-solvent.
Causality: A common strategy to overcome the solubility challenges of carboxylic acid drugs is salt formation[3]. By adding a lipophilic tertiary amine like Triethylamine (TEA), the acid is deprotonated to form a triethylammonium carboxylate salt. The bulky, non-polar ethyl groups of the cation shield the ionic core, rendering the entire complex highly lipophilic and instantly soluble in
.
Step-by-Step Methodology:
Suspend: Place the 2-Hydroxy-2-methyl-3-phenylpropanoic acid in
(it will form a white, turbid suspension).
Ionize: Add 1.1 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the suspension while stirring.
Visual: The transition from a cloudy suspension to an optically clear solution should occur almost instantaneously (within 10 seconds) upon amine addition.
Chemical: To verify that the structural integrity of the
-hydroxy acid is intact (and no unexpected side reactions occurred), spot the solution on a normal-phase silica TLC plate. The salt will exhibit a significantly lower value (or streak) compared to the free acid standard, confirming successful ion-pairing without degradation.
References
1.1 - ACS Omega
2.2 - UNT Digital Library / OSTI
3.3 - PatSnap Eureka
Recrystallize the salt from fresh solvent before acid liberation. Usually requires 2-3 rounds.
Logic Diagram: Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution. Note the loop for recrystallization to improve optical purity.
Module 2: Biocatalytic Resolution (The "Green" Method)
Context: Enzymatic resolution of tertiary alcohols is difficult due to steric hindrance. Direct esterification of the acid often fails.
Strategy: Use Kinetic Resolution of the Ester via Hydrolysis.
Protocol
Substrate: Convert the acid to its methyl ester (Methyl 2-hydroxy-2-methyl-3-phenylpropanoate).
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
Medium: Phosphate Buffer (pH 7.0) with 10-20% DMSO (co-solvent for solubility).
Mechanism: The enzyme preferentially hydrolyzes the (S)-ester (typical preference for CAL-B), leaving the (R)-ester intact.
Troubleshooting Guide
Issue
Solution
No Reaction (0% Conversion)
The tertiary center is too bulky. Switch to Hydrolysis of the ester rather than acylation of the alcohol.
Enzyme Aggregation
Use a biphasic system (Buffer/Toluene) to keep the enzyme dispersed and substrate dissolved.
pH Drift
As hydrolysis proceeds, acid is produced. Use an autotitrator to maintain pH 7.0, or use a strong buffer (100mM).
254 nm detects the phenyl ring; 210 nm detects the carbonyl.
HPLC Optimization Logic
Caption: Decision tree for optimizing chiral HPLC separation of acidic analytes.
References & Authority
Classical Resolution Principles:
Source: "Resolution of Enantiomers via Diastereomeric Salt Formation."[4][5][6] Chemistry LibreTexts. Explains the mechanics of amine-acid resolution.
HPLC Methodology:
Source: "Strategies for Developing HPLC Methods for Chiral Drugs." LCGC International. Validates the use of polysaccharide columns (AD-H/OD-H) and acidic additives for chiral acids.[7]
Enzymatic Resolution:
Source: "Kinetic Resolution of
-Quaternary Carboxylic Acids." National Institute of Informatics. Discusses the challenges and strategies for resolving sterically hindered quaternary centers.
Disclaimer: All protocols involve hazardous chemicals. Ensure proper PPE (gloves, goggles, fume hood) is used. The user assumes all liability for experimental execution.
optimizing temperature for 2-methyl-phenylalanine diazotization
Subject: Optimization of Temperature & Reaction Conditions for Deaminative Substitution Ticket ID: DIAZ-2MP-OPT-001 Status: Active Guide Audience: Senior Chemists / Process Engineers Core Directive: The Thermodynamics of...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization of Temperature & Reaction Conditions for Deaminative Substitution
Ticket ID: DIAZ-2MP-OPT-001
Status: Active Guide
Audience: Senior Chemists / Process Engineers
Core Directive: The Thermodynamics of Control
You are likely performing this reaction to convert the
-amino group of 2-methyl-phenylalanine into a halide (Sandmeyer-type) or hydroxyl group while attempting to preserve stereochemistry (enantiomeric excess).
Unlike aromatic amines, which form metastable diazonium salts at 0°C, the aliphatic diazonium intermediate generated from phenylalanine derivatives is transient and highly unstable . It decomposes almost immediately upon formation. Therefore, "optimizing temperature" is not about stabilizing the intermediate for storage, but about synchronizing the rate of diazo-formation with the rate of nucleophilic substitution to prevent carbocation rearrangements or elimination (alkene formation).
The "Golden Window"
Addition Phase:
to (Strict).
Reaction Phase:
to (Ramp).
Critical Threshold: Exceeding
during nitrite addition promotes immediate thermal decomposition to the alkene (elimination product) and loss of stereochemical integrity.
Mechanism & Temperature Sensitivity
The following diagram illustrates the kinetic competition dictated by temperature.
Figure 1: Kinetic pathways of aliphatic diazotization. Low temperatures favor the concerted substitution or α-lactone pathway (retention), while high temperatures promote carbocation formation (racemization/elimination).
Troubleshooting Guide (FAQ)
Q1: The reaction foams uncontrollably during addition. Is this normal?
A: No. While nitrogen evolution is the driving force, violent foaming indicates thermal runaway .
Diagnosis: The internal temperature likely spiked above
locally at the addition site. The diazonium species is decomposing faster than the solvent can dissipate the heat.
Fix:
Switch to sub-surface addition of the nitrite solution using a cannulated syringe pump to prevent surface concentration hotspots.
Increase stirring speed to turbulent flow (Reynolds number > 4000) to ensure immediate heat dissipation.
Check your cooling bath.[1][2] An ice/water bath is often insufficient; use ice/salt (
) to reach bath temp, keeping internal temp at .
Q2: I am observing significant racemization (low ee). Why?
A: Racemization in this reaction suggests you have exited the "double inversion" pathway and entered the
carbocation pathway.
The Science: Retention of configuration relies on the neighboring carboxylate group stabilizing the intermediate (forming a transient
-lactone). High temperatures provide enough energy to break this weak interaction, forming a free planar carbocation which is then attacked from either side.
Optimization:
Temperature: Maintain strictly
for the first 2 hours.
Halide Concentration: If making the
-chloro/bromo derivative, ensure a large excess of halide ions (e.g., use conc. or add ) to encourage the substitution rate over the elimination rate.
Q3: The yield is low, and NMR shows alkene peaks (elimination).
A: This is the "2-methyl" effect.
Cause: The 2-methyl group on the phenyl ring creates steric bulk (ortho-effect), twisting the side chain. This steric strain makes the elimination pathway (forming the conjugated styrene-like double bond) thermodynamically more attractive, especially if the temperature rises.
Fix:
Solvent System: Do not use pure water. A biphasic system (Water/DCM) or adding a co-solvent (Acetone/Dioxane) can sometimes stabilize the conformation.
Quench: Do not let the reaction sit overnight at room temperature. Once nitrogen evolution ceases, work up immediately.
Optimized Experimental Protocol
Objective: Synthesis of (S)-2-chloro-3-(2-methylphenyl)propanoic acid (assuming S-enantiomer start).
Parameter
Specification
Reason
Solvent
(aq)
Provides nucleophile and proton source.
Stoichiometry
1.0 eq Amine : 1.5 eq
Excess nitrite ensures complete conversion of amine.
Temperature (Add)
to
Prevents thermal decomposition of nitrous acid.
Temperature (Rxn)
Controlled warming allows extrusion without elimination.
Stirring
> 600 RPM
Critical for heat transfer during exotherm.
Step-by-Step Workflow:
Dissolution: Charge a 3-neck flask with (S)-2-methyl-phenylalanine (10 mmol) and
(30 mL). Stir until dissolved.
Cryo-Cooling: Immerse flask in an Ice/NaCl bath (
). Place an internal thermometer probe directly in the solution. Wait until .
Nitrite Preparation: Dissolve
(15 mmol) in minimal water (5 mL). Pre-cool this solution to on ice.
Controlled Addition: Add the Nitrite solution dropwise over 45-60 minutes .
Checkpoint: If
rises above , stop addition immediately and let cool.
The Digestion: Once addition is complete, keep at
for 2 hours. Then, remove the bath and allow to warm to Room Temperature () over 1 hour.
Visual Cue: Evolution of
gas will be steady but manageable.
Degassing: Apply a light vacuum (water aspirator) for 30 mins to remove dissolved
gases (color change from brown to yellow).
Safety & Hazards (HSE)
Nitrogen Oxides (
): This reaction generates brown fumes, which are acutely toxic. Must be performed in a fume hood.
Explosion Risk: Do not isolate or dry the intermediate diazonium salt. It must be reacted in situ.
Cyanosis: Sodium nitrite is toxic if ingested (methemoglobinemia).[3]
References
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids: (S)-2-Chloropropanoic Acid.[4] Organic Syntheses, Coll. Vol. 8, p. 119.
Grounding: This is the gold-standard protocol for aliphatic amino acid diazotization/substitution, establishing the 0-5°C addition rule.
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of the alpha-halogenated propionic acids and the Walden inversion in the conversion of alanine to alpha-bromopropionic acid. Nature, 166(4213), 179-180.
BenchChem Technical Support. (2025). Optimizing temperature control for stable diazonium salt formation.
Grounding: General industrial safety and troubleshooting parameters for diazonium handling.
overcoming steric hindrance in 2-Hydroxy-2-methyl-3-phenylpropanoic acid coupling
Technical Support Center: Sterically Hindered Coupling Ticket Subject: Optimization of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid (HMPA) Amidation Status: Open Support Tier: Senior Application Scientist Welcome to the Adv...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Sterically Hindered CouplingTicket Subject: Optimization of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid (HMPA) Amidation
Status: Open
Support Tier: Senior Application Scientist
Welcome to the Advanced Coupling Support Center
You are encountering a "perfect storm" of synthetic challenges. 2-Hydroxy-2-methyl-3-phenylpropanoic acid presents two distinct antagonistic factors:
Steric Wall: The
-quaternary center (methyl + phenyl + carboxyl + hydroxyl) creates immense steric shielding, preventing the approach of standard activating agents.
Nucleophilic Interference: The unprotected tertiary
-hydroxyl group is prone to competing O-acylation or oligomerization, reducing yield and purity.
This guide moves beyond standard EDC/NHS chemistry to high-energy intermediates capable of overcoming this specific energy barrier.
Module 1: Reagent Selection Strategy
For this specific substrate, standard uroniums (HBTU/HATU) often stall or result in low conversion. We recommend three "Tier 2" strategies based on your protection status and scale.
The Decision Matrix
Figure 1: Decision tree for selecting the optimal coupling agent based on hydroxyl protection status.
Module 2: Comparative Reagent Data
Feature
TCFH / NMI
T3P (Propylphosphonic Anhydride)
HATU / DIPEA
Active Species
-Acyl Imidazolium (Highly Electrophilic)
Mixed Anhydride
O-At-Ester
Steric Tolerance
Excellent (Comparable to Acid Chlorides)
Very Good
Moderate
Hydroxyl Tolerance
Low (Requires Protection)
High (Chemoselective for Amines)
Low
Byproducts
Water-soluble (Easy Wash)
Water-soluble (Easy Wash)
Difficult to remove (Tetramethylurea)
Racemization Risk
Low (via NMI buffering)
Lowest
Low-Moderate
Module 3: Experimental Protocols
Protocol A: The "Powerhouse" Method (TCFH/NMI)
Best for: Protected HMPA (e.g., O-TBS-HMPA) coupled with weak nucleophiles.
Mechanism: TCFH reacts with
-methylimidazole (NMI) to form a highly reactive cationic intermediate that activates the carboxylic acid into an -acyl imidazolium species.[1] This species is smaller and more electrophilic than the bulky HATU active ester.
Step-by-Step:
Dissolution: Dissolve 1.0 equiv of Protected-HMPA and 1.1 equiv of Amine in anhydrous Acetonitrile (MeCN). Note: DCM can be used but MeCN often accelerates the rate.
Base Addition: Add 2.5 equiv of NMI (
-methylimidazole). Stir for 2 minutes.
Activation: Add 1.1 equiv of TCFH in one portion.
Reaction: Stir at room temperature.
Checkpoint: Monitor by TLC/LCMS at 1 hour. If incomplete, heat to 40°C.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.
Protocol B: The "Chemoselective" Method (T3P)
Best for: Unprotected HMPA or when epimerization is a critical concern.
Mechanism: T3P acts as a kinetically controlled dehydrating agent. It activates the carboxylate to a mixed anhydride. The reaction with amines is significantly faster than with alcohols, allowing for "native" coupling in the presence of the free
-OH.
Step-by-Step:
Dissolution: Dissolve 1.0 equiv of HMPA and 1.2 equiv of Amine in EtOAc or 2-MeTHF (5-10 mL/mmol).
Base: Add 3.0 equiv of DIPEA (or NMM).[2] Cool to 0°C.
Coupling: Add 1.5 equiv of T3P (supplied as 50% w/w solution in EtOAc) dropwise.
Reaction: Allow to warm to RT naturally. Stir for 12–24 hours.
Note: T3P kinetics are slower than TCFH; patience is required.
Workup: Wash directly with water, 1M HCl, and NaHCO3. T3P byproducts are water-soluble.[2][3][4][5]
Module 4: Troubleshooting & FAQs
Common Failure Modes
Symptom
Root Cause
Corrective Action
0% Conversion (Starting Material remains)
Steric bulk preventing active ester formation.
Switch to Acid Fluoride (TFFH) . The fluoride leaving group is small enough to permit nucleophilic attack even at quaternary centers.
Formation of "O-Acyl" Product
The -OH of HMPA reacted with the activated acid (Self-Oligomerization).
Protect the OH with TBS (tert-butyldimethylsilyl). If protection is impossible, dilute the reaction (0.05 M) and use T3P.
Low Yield with HATU
Formation of the unreactive -acyl urea or Guanidinylation of the amine.
Abandon HATU. The activation is too slow, allowing side reactions. Move to TCFH .
Epimerization (Racemization)
Over-activation or excessive base strength.
Use Collidine (TMP) instead of DIPEA/NMI. Keep temperature < 0°C during activation.
Frequently Asked Questions
Q: Can I use thionyl chloride (
) to make the acid chloride?A: generally, No. The tertiary alcohol in HMPA is acid-sensitive and nucleophilic. Thionyl chloride will likely chlorinate the alcohol or cause elimination (dehydration) to the alkene. If you must use an acid chloride approach, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.
Q: Why is the
-methyl group causing so much trouble?A: The "Thorpe-Ingold" effect usually helps cyclization, but here the quaternary center restricts the rotational freedom required for the incoming amine to attack the carbonyl carbon. The transition state is extremely crowded. You need a leaving group that is physically small (Cl, F, or Imidazole) rather than bulky (OBt/OAt).
Module 5: Mechanistic Visualization
Understanding the TCFH activation pathway helps explain why it succeeds where HATU fails.
Figure 2: The TCFH activation pathway generates a compact N-Acyl Imidazolium species, minimizing steric clash compared to bulky uronium esters.
References
TCFH/NMI for Hindered Couplings: Beaming, G. M., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, 2018.
T3P Advantages: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent..."[3][6] Synlett, 2009.[6]
Acid Fluorides for Aib: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Reagent..." J. Am. Chem. Soc., 1995.
Tertiary Alcohol Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley.
stability of 2-Hydroxy-2-methyl-3-phenylpropanoic acid in aqueous solution
This technical guide addresses the stability, solubility, and handling of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as -Methyl-3-phenyllactic acid).[1] The content is structured for researchers requiring high...
This compound possesses a tertiary alcohol and a carboxylic acid at the same carbon center (C2), flanked by a benzyl group.[1][8] This structural motif dictates its unique stability profile compared to standard phenyllactic acid.[1][8]
Parameter
Stability Status
Technical Note
Aqueous Stability (pH 7.4)
High
Stable for weeks at 4°C. The quaternary C2 center prevents racemization via enolization.[1][3]
Acidic Stability (pH < 2)
Moderate to Low
Risk of acid-catalyzed dehydration to 2-methyl-3-phenylacrylic acid (elimination of -OH).[1][3]
Basic Stability (pH > 9)
High
Forms a stable carboxylate salt.[1][8] Resistant to hydrolysis (no ester bonds).[1][8]
Thermal Stability
Moderate
Stable up to 60°C in solution.[1][8] Avoid boiling in acidic media (accelerates dehydration).[1][8]
Photostability
High
The phenyl ring is not highly activated; standard lab lighting is safe.[1][8]
Oxidative Stability
Moderate
Benzylic position (C3) is susceptible to radical oxidation under forcing conditions.[1][8]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I see a precipitate immediately upon adding the compound to water/buffer."
Diagnosis:pH-Dependent Solubility Limit.
The free acid form of 2-Hydroxy-2-methyl-3-phenylpropanoic acid has limited solubility in water (estimated <10 mg/mL) due to the lipophilic benzyl and methyl groups.[1][3]
Corrective Action:
Check pH: If the pH is below the pKa (~3.8), the compound exists as the protonated, insoluble free acid.[1][8]
Solubilization Protocol:
Dissolve the powder in a small volume of DMSO or Ethanol first (make a 100x stock).[1][8]
Alternatively, dissolve in aqueous base (0.1 M NaOH) to form the sodium salt, then dilute into your buffer.[1][3][8] Ensure the final buffer capacity is strong enough to maintain pH > 5.0.[1][8]
Issue 2: "My HPLC chromatogram shows a new peak at a longer retention time."
Diagnosis:Dehydration to the Alkene.
Under acidic conditions (e.g., 0.1% TFA mobile phase) or high heat, the tertiary alcohol can undergo elimination to form 2-methyl-3-phenylacrylic acid .[1][3]
Verification:
UV Shift: The impurity will likely have a higher UV absorbance maximum (>250 nm) compared to the parent compound due to conjugation between the phenyl ring and the new double bond.[1][8]
Mass Spec: Look for a mass loss of 18 Da (
instead of 179).
Corrective Action:
Mobile Phase: Switch from TFA (strong acid) to Formic Acid (weaker) or a Phosphate buffer at pH 3.0.[1][8]
Temperature: Lower the column temperature to 25°C (avoid 40°C+).
Issue 3: "Is it possible my compound racemized during storage?"
Diagnosis:Highly Unlikely.
Unlike phenylalanine or phenyllactic acid, this compound has a quaternary carbon at the chiral center (C2).[1][8] It lacks the
-proton required for racemization via the enol/enolate mechanism.[1][8]
Scientific Logic:
Mechanism:[1][8] Standard racemization requires proton removal to form a planar intermediate.[1][8]
Constraint: C2 is bonded to Methyl, Phenyl-CH2, Carboxyl, and Hydroxyl.[1][3] No proton is available to remove.[1][8]
Exception: Racemization can only occur if the compound dehydrates to the alkene (achiral) and then re-hydrates non-stereoselectively.[1][8] If you see no alkene peak (Issue 2), your chirality is intact.[1][8]
Part 3: Mechanism & Pathways (Visualized)[1]
Degradation Pathway: Acid-Catalyzed Dehydration
The primary degradation risk is the elimination of the tertiary hydroxyl group.[1][3][8]
Caption: Acid-catalyzed dehydration mechanism leading to the formation of the conjugated alkene impurity.[1][3][4][5][9]
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stable stock for biological assays avoiding precipitation.
Weighing: Weigh 18.0 mg of 2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex until completely dissolved.[1][8]
Why DMSO? It prevents hydrolysis and microbial growth during freezer storage.[1][8]
Storage: Aliquot into amber vials. Store at -20°C.
Detection: UV at 210 nm (Parent) and 254 nm (Alkene impurity).[1][8]
Insight: The parent has weak absorbance at 254 nm; the alkene has strong absorbance at 254 nm.[1][8] A ratio check of 210/254 nm peaks helps identify the impurity.[1][8]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave aqueous solutions of this compound?A:No. Autoclaving (121°C) creates high thermal stress that may induce decarboxylation or dehydration.[1][8]
Recommendation: Prepare the solution in a biological safety cabinet and use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).[1][8]
Q: Is the compound hygroscopic?A: Yes, hydroxy acids are generally hygroscopic.[1][8] Store the neat powder in a desiccator.[1][8] If the powder clumps, it has absorbed moisture, which will affect weighing accuracy but not chemical purity.[1][8]
Q: Does this compound chelate metals?A: Weakly.[1][8] The
-hydroxy-carboxylate motif is a bidentate ligand.[1] In the presence of high concentrations of or , solubility may decrease due to complex formation.[1][8] Use buffers containing EDTA if metal interference is suspected.[1][8]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018231, (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid.[1][3] Retrieved from [Link][1]
Cheméo. Chemical Properties of 2-Methyl-2-phenyl-3-hydroxypropanoic acid (Isomer comparison). Retrieved from [Link]
-Benzyl lactic acid; 2-Benzyl-2-hydroxypropionic acid.
Class: Chiral -hydroxy acids (AHAs), key building blocks for biodegradable polymers (e.g., PLA analogs) and pharmaceutical intermediates.
This guide provides a definitive reference for the NMR spectroscopic characterization of 2-Hydroxy-2-methyl-3-phenylpropanoic acid. Unlike simple achiral acids, this molecule possesses a quaternary chiral center that induces diastereotopicity in the adjacent methylene protons. This feature is the primary "fingerprint" for validating the compound's integrity against regioisomers or degradation products.
The Reference Spectrum: Technical Analysis
The "Gold Standard" for routine identification is 1H NMR in Chloroform-d (CDCl
) due to its non-polar nature, which minimizes viscosity broadening. However, for full structural elucidation—specifically to observe exchangeable protons—DMSO-d is the superior alternative.
A. 1H NMR Reference Data (400 MHz, CDCl
)
Signal Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Structural Insight
Methyl (-CH)
1.51
Singlet (s)
3H
-
Upfield shift due to quaternary C attachment.
Methylene (-CH-)
3.03 & 3.18
Doublets (d)
2H (Total)
Critical Feature: Diastereotopic AB system.
Aromatic (Ph)
7.22 – 7.69
Multiplet (m)
5H
-
Overlapping ortho/meta/para protons.
Hydroxyl (-OH)
Variable
Broad/Invisible
1H
-
Often not seen in CDCl due to exchange.
Carboxyl (-COOH)
Variable
Broad
1H
-
Highly concentration-dependent (>10 ppm).
The "Diastereotopic" Trap:
Novice analysts often expect the benzylic -CH
- group to appear as a singlet. However, due to the adjacent chiral center (C-2), the two protons ( and ) are magnetically non-equivalent (diastereotopic).[1] They couple to each other, creating a "roofed" pair of doublets (an AB system). Absence of this splitting indicates a loss of chirality or incorrect structure.
B. 13C NMR Reference Data (100 MHz, CDCl
)
Carbon Environment
Chemical Shift (, ppm)
Signal Type
Methyl (-CH)
21.1
CH
Benzylic Methylene
~45.0
CH
Quaternary (C-OH)
80.1
C (Quaternary)
Aromatic (CH)
125.0, 128.2, 130.2
CH
Aromatic (C-ipso)
134.1
C (Quaternary)
Carboxyl (C=O)
180.1
C=O
Comparative Analysis: Methodological Alternatives
This section objectively compares acquiring spectra in CDCl
versus DMSO-d, and how to distinguish the product from common impurities.
Scenario A: Solvent Selection (CDCl
vs. DMSO-d
)
Feature
Option 1: CDCl
Option 2: DMSO-d
Recommendation
Backbone Resolution
High. Sharp signals for non-labile protons.
Medium. Higher viscosity can slightly broaden peaks.
Use CDCl for purity checks.
-OH / -COOH Visibility
Low. Signals are broad or invisible due to rapid exchange.
High. Strong H-bonding stabilizes these protons.
Use DMSO-d for full structural proof.
Water Signal
~1.56 ppm (Usually distinct).
~3.33 ppm (Can overlap with CH signals).
Critical: Dry DMSO is essential to avoid masking the AB system.
Mechanistic Insight: In DMSO-d
, the tertiary hydroxyl proton typically appears as a sharp singlet around 5.0–6.0 ppm because DMSO acts as a hydrogen bond acceptor, slowing down the intermolecular proton exchange rate.
Scenario B: Distinguishing Impurities
Common synthesis routes involve the reaction of benzyl halides with pyruvate esters or Grignard additions.
Impurity: Benzyl Methyl Ketone (P2P)
Differentiation: P2P has a singlet at ~3.7 ppm for its -CH
- group (no chiral center). The product has the AB doublets at ~3.1 ppm.
Impurity: Pyruvate Esters
Differentiation: Look for the O-Methyl or O-Ethyl signals (singlet ~3.8 ppm or quartet ~4.2 ppm).
Differentiation: The benzylic position becomes a CH-OH (methine), appearing as a doublet or multiplet ~4-5 ppm, rather than a CH
.
Experimental Protocol: High-Fidelity Acquisition
To ensure the "Reference" quality described above, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the solid acid.
Solvent: Add 0.6 mL of neutralized CDCl
(filter through basic alumina if acidity is suspected to prevent acid-catalyzed degradation) OR DMSO-d (99.9% D).
Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any turbidity indicates salts/inorganics.
Step 2: Acquisition Parameters (400 MHz)
Pulse Angle: 30° (to ensure accurate integration).
Relaxation Delay (D1): Set to
5 seconds. The quaternary methyl and carboxyl carbons have long T1 relaxation times. Short delays will under-integrate the methyl signal relative to the aromatic protons.
Scans (NS): Minimum 16 for 1H; Minimum 512 for 13C.
Step 3: Processing
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
Phasing: Manual phasing is required for the AB system to ensure the "roof effect" is accurately represented.
Visualization of Structural Logic
Diagram 1: The Diastereotopicity Logic Flow
This diagram illustrates why the methylene protons split, a core concept for identifying this chiral molecule.
Caption: Logical flow demonstrating how the C-2 chiral center breaks symmetry, forcing the benzylic protons into magnetically distinct environments.
Diagram 2: Validation Workflow
A decision tree for researchers to confirm identity vs. impurities.
Caption: Rapid decision tree for validating the presence of the chiral center using the benzylic methylene signal.
References
Pharmaceutical Society of Japan. (2001).
-Methoxy- and -Hydroxycarboxylic Acids. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2018). 2-Methyl-2-phenyl-3-hydroxypropanoic acid Infrared Spectrum. Coblentz Society Collection.[2] Retrieved from [Link]
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
A Comparative Guide to the Stereochemical Analysis of (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid: Polarimetry vs. Chiral HPLC
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The tragic history of thalidomide...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The tragic history of thalidomide serves as a stark reminder of the profound differences in biological activity that enantiomers can exhibit.[1][2] For this reason, the precise determination of the enantiomeric purity of drug candidates like (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid is a cornerstone of modern drug development and quality control.
This guide provides an in-depth comparison of two primary analytical techniques for the stereochemical analysis of (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid: classical polarimetry for the determination of specific optical rotation and modern chiral High-Performance Liquid Chromatography (HPLC) for the direct separation and quantification of enantiomers. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.
The Significance of Chirality: The Case of 2-Hydroxy-2-methyl-3-phenylpropanoic acid
2-Hydroxy-2-methyl-3-phenylpropanoic acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S) and (R). While the specific biological activities of each enantiomer are proprietary information for many pharmaceutical companies, it is a well-established principle that they can interact differently with the chiral environment of the human body, leading to distinct therapeutic effects and side-effect profiles.[1][2] Therefore, the ability to selectively synthesize and analytically confirm the enantiomeric purity of the desired (S)-enantiomer is paramount.
Method 1: Determination of Specific Optical Rotation by Polarimetry
Polarimetry is a long-established technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[3][4] This rotation is an inherent property of the molecule and is expressed as the specific rotation [α].
2.1. Theoretical Basis
Chiral molecules, like the enantiomers of 2-Hydroxy-2-methyl-3-phenylpropanoic acid, lack a plane of symmetry and thus interact with plane-polarized light, causing its plane of polarization to rotate.[4][5] The direction and magnitude of this rotation are unique to each enantiomer. The (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction.[3][6] The specific rotation is a standardized value calculated from the observed rotation using Biot's Law.[7]
2.2. Hypothetical Specific Optical Rotation Data
For the purpose of this guide, let us assume an experimentally determined specific optical rotation for enantiomerically pure (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid as presented in Table 1.
Parameter
Value
Specific Rotation ([α]D20)
+25.0°
Concentration (c)
1.0 g/100 mL
Solvent
Ethanol
Wavelength (λ)
589 nm (Sodium D-line)
Temperature (T)
20°C
Path Length (l)
1 dm
Note: This value is hypothetical for illustrative purposes.
2.3. Experimental Protocol for Polarimetry
The following protocol outlines the steps for determining the specific optical rotation of a sample of (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Instrumentation:
High-precision polarimeter
Sodium lamp (589 nm)
1 dm polarimeter cell
Volumetric flask (10 mL)
Analytical balance
Procedure:
Sample Preparation: Accurately weigh approximately 100 mg of the (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid sample and dissolve it in ethanol in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is brought to volume.
Instrument Calibration: Calibrate the polarimeter by filling the polarimeter cell with the solvent (ethanol) and setting the reading to zero.
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path.[8]
Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). Repeat the measurement at least three times and calculate the average.
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation:
[α]λT = α / (l × c)
Where:
[α]λT is the specific rotation
α is the observed rotation in degrees
l is the path length in decimeters (dm)
c is the concentration in g/mL
2.4. Interpretation and Limitations
The calculated specific rotation can be compared to the literature or a reference standard value for the pure enantiomer. The optical purity of the sample can then be estimated using the formula:
While polarimetry is a straightforward and rapid technique, it has significant limitations. The accuracy of the determined optical purity is dependent on the accuracy of the specific rotation of the pure enantiomer, which can be affected by trace impurities.[3] Furthermore, this method does not provide information about the nature or quantity of any other chiral impurities present.
Method 2: Enantiomeric Purity Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can physically separate enantiomers, allowing for their individual detection and quantification.[1][9] This provides a more direct and accurate measure of enantiomeric purity.
3.1. Theoretical Basis
Chiral HPLC utilizes a chiral stationary phase (CSP) within the HPLC column. The enantiomers in the sample interact with the chiral environment of the CSP, forming transient diastereomeric complexes.[10] These diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer on the column and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a variety of chiral compounds.[1][11]
3.2. Experimental Protocol for Chiral HPLC
The following protocol is a representative method for the chiral separation of (S)- and (R)-2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Instrumentation and Materials:
HPLC system with a UV detector
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or similar)
Mobile phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (for acidic compounds).[11]
Syringe filters (0.45 µm)
Procedure:
Mobile Phase Preparation: Prepare the mobile phase, for example, n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1 v/v/v). Degas the mobile phase before use.
Sample Preparation: Dissolve a small, accurately weighed amount of the 2-Hydroxy-2-methyl-3-phenylpropanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.[12]
HPLC System Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.
Injection and Data Acquisition: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram.
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (which would be determined by running a standard of the racemate). Calculate the area of each peak.
3.3. Interpretation and Advantages
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:
Chiral HPLC offers several advantages over polarimetry:
Direct Separation: It physically separates the enantiomers, providing a more accurate and reliable quantification.
High Sensitivity: It can detect very small amounts of an unwanted enantiomer.
Specificity: The method can also separate other impurities present in the sample.
Method Validation: HPLC methods can be rigorously validated for accuracy, precision, linearity, and robustness as per regulatory guidelines.
Comparative Analysis: Polarimetry vs. Chiral HPLC
Feature
Polarimetry
Chiral HPLC
Principle
Measures the rotation of plane-polarized light.
Physically separates enantiomers based on differential interactions with a chiral stationary phase.
Output
Specific optical rotation ([α]).
Chromatogram showing separated enantiomer peaks with their respective areas.
Quantification
Indirect, based on a reference value for the pure enantiomer.
Direct quantification of each enantiomer.
Sensitivity
Lower, less accurate for high enantiomeric purities.
High, capable of detecting trace enantiomeric impurities.
Specificity
Non-specific; impurities can affect the reading.
Highly specific; can separate other impurities.
Development Time
Relatively quick to set up and run.
Method development can be more time-consuming.
Instrumentation Cost
Generally lower.
Higher.
Workflow for Method Selection
The choice between polarimetry and chiral HPLC depends on the specific requirements of the analysis.
Caption: Workflow for selecting an analytical method.
Conclusion
Both polarimetry and chiral HPLC are valuable tools in the stereochemical analysis of (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid. Polarimetry serves as a rapid and straightforward method for a preliminary assessment of optical purity, particularly in educational settings or for initial screening. However, for the rigorous demands of drug development and quality control, chiral HPLC is the superior and indispensable technique. Its ability to directly separate and quantify enantiomers, along with its high sensitivity and specificity, provides the robust and reliable data required for ensuring the safety and efficacy of chiral pharmaceutical compounds. Researchers and drug development professionals should consider the specific analytical needs and regulatory requirements when choosing the most appropriate method for their application.
References
Munro Scientific. Polarimeter: A Complete Guide. [Link]
Pharmaguideline. Determination of Optical Rotation and Specific Optical Rotation. [Link]
Rudolph Research Analytical. Optical Rotation - Specific Rotation Measurement Procedures. [Link]
digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]
Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Determining Enantiomeric Excess (ee) of
-Methyl-Phenyllactic Acid (Atrolactic Acid)
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Comprehensive Guide to Determining Enantiomeric Excess of
-Methyl-Phenyllactic Acid
Executive Summary & Strategic Approach
-Methyl-phenyllactic acid (2-hydroxy-2-phenylpropanoic acid), often referred to as Atrolactic acid, presents a specific analytical challenge due to its tertiary alcohol moiety adjacent to the carboxylic acid. Unlike its secondary alcohol analog (phenyllactic acid), the steric bulk of the quaternary center in atrolactic acid significantly impacts both derivatization kinetics and chromatographic interaction.
Primary Method (Gold Standard): Normal-Phase Chiral HPLC using polysaccharide-based columns (Chiralcel OD-H). This offers the highest resolution (
) and robustness for GMP environments.
Secondary Method (Cost-Effective/Robust): Ligand Exchange Chromatography (LEC).[1] Excellent for aqueous-soluble samples and avoids expensive columns, though less compatible with MS detection due to non-volatile metal salts.
Screening Method (Rapid):
H-NMR with Chiral Solvating Agents (CSAs). Best for high-throughput screening of reaction optimization where approximate ee values suffice.
Comparative Analysis of Methods
The following table synthesizes the performance metrics of the three primary methodologies.
Copper waste disposal; UV detection only (usually)
High limit of detection; overlapping signals
Best For
Final QC, trace impurity analysis
Routine monitoring, aqueous samples
Reaction screening, rapid feedback
Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
Rationale: The Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of compounds. The carbamate groups on the polymer backbone form hydrogen bonds with the hydroxyl and carboxyl groups of atrolactic acid, while the phenyl rings provide
- interactions.
Critical Insight: You must use an acidic modifier (TFA). Without it, the carboxylic acid will partially ionize, leading to peak tailing and loss of chiral recognition.
Note: Premix the TFA into the alcohol portion before adding to hexane to ensure miscibility.
Flow Rate: 0.5 to 1.0 mL/min (Start at 0.5 mL/min to equilibrate).
Temperature: 25°C (Isothermal control is vital for reproducibility).
Detection: UV at 254 nm (aromatic ring absorption).
Sample Prep: Dissolve ~1 mg of sample in 1 mL of mobile phase. Filter through a 0.45
m PTFE syringe filter.
Self-Validation Step: Always inject a racemic standard first to establish the retention times (
and ) and ensure resolution (). If peaks overlap, lower the % IPA to 5%.
Method B: Ligand Exchange Chromatography (LEC)[1]
Rationale:
-Hydroxy acids form stable 5-membered chelate rings with Copper(II). By adding a chiral ligand (like L-Phenylalanine) to the mobile phase, you create a chiral environment. The enantiomers of atrolactic acid form diastereomeric ternary complexes and , which elute at different rates on an achiral C18 column.
Protocol:
Column: Standard C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5
m).
Mobile Phase Preparation:
Dissolve 5 mM Copper(II) sulfate pentahydrate and 10 mM L-Phenylalanine in HPLC-grade water.
Adjust pH to 4.5 using dilute NaOH or H
SO.
Add 5-10% Methanol if retention times are too long.
Flow Rate: 1.0 mL/min.
Temperature: Ambient or 25°C.
Detection: UV at 254 nm (detects the copper-ligand complex).
Critical Insight: This method is thermodynamically controlled. Temperature fluctuations significantly shift retention times. Use a column oven.
Method C:
H-NMR with Chiral Solvating Agents
Rationale: Derivatizing a tertiary alcohol (Mosher's ester method) is kinetically difficult and prone to kinetic resolution errors (incomplete reaction). Instead, use a Chiral Solvating Agent (CSA) like (S)-(-)-1-Phenylethylamine or Quinine. These form transient diastereomeric salts in solution.
Protocol:
Solvent: CDCl
(Non-polar solvents maximize ion-pairing).
Sample: Dissolve 10 mg of
-methyl-phenyllactic acid in 0.6 mL CDCl.
CSA Addition: Add 1.0 - 2.0 equivalents of (S)-(-)-1-Phenylethylamine.
Acquisition: Acquire a standard
H-NMR spectrum.
Analysis: Focus on the
-methyl group singlet (typically around 1.7-1.9 ppm). In the chiral environment, this singlet will split into two distinct singlets corresponding to the R and S enantiomers.
Calculation: Integration of the two methyl peaks (
and ) gives the ee:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate method based on your specific constraints (throughput vs. accuracy).
Caption: Decision matrix for selecting the optimal ee determination method based on accuracy needs and sample throughput.
References
Chiral Technologies. (n.d.). CHIRALCEL® OD-H Instruction Manual. Retrieved from [Link]
Davankov, V. A. (2003). Ligand-Exchange Chromatography.[1][2] In Encyclopedia of Separation Science. Academic Press.
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
IR Spectrum Analysis Guide: 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as -benzyl lactic acid). This guide is structured to assi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (also known as
-benzyl lactic acid). This guide is structured to assist analytical chemists and drug development professionals in the definitive identification of this compound, particularly when distinguishing it from close metabolic and structural analogs.
Executive Summary & Compound Profile
2-Hydroxy-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid featuring a quaternary stereogenic center. It serves as a critical chiral synthon in the synthesis of metalloproteinase inhibitors and is a structural analog of the metabolite phenyllactic acid.
CAS Number: 13205-39-5 (Racemic) / 164333-77-1 ((S)-enantiomer)
Molecular Formula:
Key Functional Groups: Carboxylic Acid (
), Tertiary Alcohol (), Benzyl Group (), Methyl Group ().
The Analytical Challenge
The primary challenge in characterizing this molecule is distinguishing it from its non-methylated analog, Phenyllactic acid (PLA) , and its constitutional isomer, Atrolactic acid . This guide focuses on the specific vibrational modes—induced by the quaternary
-methyl group—that allow for this differentiation.
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary "alternative" (Phenyllactic Acid) to highlight the diagnostic peaks required for quality control (QC) and purity assessment.
Table 1: Diagnostic IR Peak Comparison
Vibrational Mode
Target: 2-Hydroxy-2-methyl-3-phenylpropanoic acid
Alternative: Phenyllactic Acid (PLA)
Diagnostic Significance
-Methyl Deformation
~1375–1380 cm⁻¹ (Distinct singlet)
Absent
Primary Identifier. Confirms the presence of the quaternary methyl group.
Methine C-H Stretch
Absent (Quaternary Center)
~2890–2900 cm⁻¹ (Weak)
Absence of the methine stretch at the -position indicates substitution.
O-H Stretch (Alcohol)
~3400–3500 cm⁻¹ (Tertiary, often sharper)
~3350–3450 cm⁻¹ (Secondary)
Tertiary alcohols often exhibit slightly less broadening from H-bonding than secondary alcohols in dilute solution, though overlapping in solid state.
C-O Stretch
~1150–1200 cm⁻¹ (Tertiary C-O)
~1050–1100 cm⁻¹ (Secondary C-O)
Tertiary alcohol C-O stretches typically appear at higher wavenumbers than secondary ones.
Carbonyl (C=O)
~1700–1725 cm⁻¹
~1720–1740 cm⁻¹
Similar, but the inductive effect of the -methyl may cause a slight redshift compared to PLA.
Detailed Spectral Assignment
The following assignments are based on structural group frequency analysis and comparative literature data for
-hydroxy acids.
A. High Frequency Region (4000–2500 cm⁻¹)
3600–3200 cm⁻¹ (Broad):O-H Stretching . This band is a convolution of the carboxylic acid O-H (very broad, often centering ~3000 cm⁻¹) and the alcoholic O-H.
Differentiation: In a dry, dilute solution (
), the free tertiary -OH appears sharp near 3620 cm⁻¹. In solid-state (ATR/KBr), it merges into the H-bond network.
3080–3020 cm⁻¹:Aromatic C-H Stretching . Diagnostic of the phenyl ring.
2980–2930 cm⁻¹:Aliphatic C-H Stretching . Asymmetric stretching of the
-methyl and -methylene groups.
B. Fingerprint Region (1800–600 cm⁻¹)
1725–1700 cm⁻¹ (Strong):C=O Stretching (Carboxylic Acid) . This is the most intense peak. Dimerization usually holds this near 1710 cm⁻¹.
1600 & 1495 cm⁻¹:Aromatic Ring Breathing . Characteristic "doublet" often seen in mono-substituted benzene derivatives.
1450 cm⁻¹:Methylene (
) Scissoring . Arising from the benzyl group.
1375 cm⁻¹:Methyl Symmetric Bend (Umbrella Mode) . Critical for identifying the 2-methyl substitution.
1250–1150 cm⁻¹:C-O Stretching . The tertiary alcohol C-O stretch coupled with C-C skeletal vibrations.
750 & 700 cm⁻¹ (Strong):C-H Out-of-Plane (OOP) Bending . The two strong bands characteristic of a mono-substituted benzene ring.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for hydroxy acids to minimize moisture interference (which bloats the O-H region) and prevent lattice alterations under high pressure.
Step-by-Step Workflow
System Validation:
Clean the Diamond/ZnSe crystal with isopropanol.
Run a "background" scan (air). Ensure
doublet (2350 cm⁻¹) is minimized.
Sample Preparation:
Use the solid crystalline acid directly.[1] Do not grind if using a Diamond ATR (high pressure anvil is sufficient).
Note: If the sample is an oil (common for impure esters or wet samples), dry under high vacuum over
first.
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
Range: 4000–600 cm⁻¹.
Post-Processing:
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
Baseline correct only if significant drift is observed.
Structural Visualization & Logic
The following diagrams illustrate the structural logic used to assign peaks and the decision tree for identifying this specific metabolite.
Figure 1: Structural Vibration Map
This diagram maps the chemical structure to the specific IR bands discussed above.
Caption: Mapping of functional groups to characteristic IR vibrational modes. The red arrow highlights the methyl group vibration critical for distinguishing this compound from phenyllactic acid.
Figure 2: Analytical Identification Workflow
A logic flow for confirming the identity of the compound against common analogs.
Caption: Decision tree for distinguishing the target molecule from non-methylated analogs using IR spectral features.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methyl-2-phenyl-3-hydroxypropanoic acid (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Compound Summary for CID 7018231: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid. National Library of Medicine. Available at: [Link]
Doc Brown's Chemistry. Infrared spectroscopy of carboxylic acids (General Reference for Band Assignment). Available at: [Link]
A Comparative Analysis of HPLC Retention Behavior: 2-Hydroxy-2-methyl-3-phenylpropanoic Acid vs. Phenyllactic Acid
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular structure and their impact on chromatographic behavior is paramount. This guide provides an in-depth compa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular structure and their impact on chromatographic behavior is paramount. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention characteristics of two structurally similar organic acids: 2-Hydroxy-2-methyl-3-phenylpropanoic acid and Phenyllactic acid. By examining their physicochemical properties and providing a robust experimental protocol, this document serves as a practical resource for method development and analysis.
Introduction: The Significance of Structure in HPLC Separations
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. The principle of reversed-phase HPLC, the most common mode, relies on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[1] An analyte's retention time is fundamentally governed by its hydrophobicity; molecules with greater non-polar character exhibit stronger interactions with the stationary phase, leading to longer retention times.
This guide focuses on two related phenylpropanoic acid derivatives:
Phenyllactic acid (2-Hydroxy-3-phenylpropanoic acid): A naturally occurring organic acid with a phenyl group attached to a lactic acid core.[2] It is a metabolite found in humans and possesses antimicrobial properties.[2][3]
2-Hydroxy-2-methyl-3-phenylpropanoic acid: A structural analog of phenyllactic acid, distinguished by the presence of an additional methyl group at the C2 position.
The seemingly minor difference—a methyl group in place of a hydrogen atom—provides an excellent case study for illustrating the sensitivity of HPLC to subtle changes in molecular structure.
Physicochemical Properties and Predicted Retention Behavior
A molecule's interaction with the stationary and mobile phases in reversed-phase HPLC is dictated by its overall polarity, which is a composite of its functional groups.
Not experimentally determined, but expected to be similar to Phenyllactic acid.
Analysis of Structural Differences and Expected Elution Order:
The primary structural distinction between the two compounds is the substitution at the C2 carbon. Phenyllactic acid has a hydrogen atom at this position, while 2-Hydroxy-2-methyl-3-phenylpropanoic acid possesses a methyl group.
Hydrophobicity: The methyl group (-CH₃) is a non-polar, hydrophobic functional group. Its addition in place of a hydrogen atom increases the overall non-polar character of the 2-Hydroxy-2-methyl-3-phenylpropanoic acid molecule. This is reflected in its slightly higher predicted octanol-water partition coefficient (logP), a measure of lipophilicity.[4]
Retention Prediction: In reversed-phase HPLC, increased hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18). Consequently, it is predicted that 2-Hydroxy-2-methyl-3-phenylpropanoic acid will have a longer retention time than phenyllactic acid under identical chromatographic conditions.
The logical workflow for this comparative analysis is illustrated in the diagram below.
Caption: Workflow from structural analysis to HPLC retention prediction.
Experimental Protocol for Comparative HPLC Analysis
This section provides a detailed, step-by-step methodology for the reversed-phase HPLC separation of Phenyllactic acid and 2-Hydroxy-2-methyl-3-phenylpropanoic acid.
3.1. Materials and Reagents
Phenyllactic acid standard (≥98% purity)
2-Hydroxy-2-methyl-3-phenylpropanoic acid standard (≥98% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Deionized water (18.2 MΩ·cm)
Formic acid (or Trifluoroacetic acid, TFA) (LC-MS or HPLC grade)
0.45 µm syringe filters
3.2. Instrumentation
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
3.3. Preparation of Solutions
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of deionized water to create a 0.1% (v/v) solution. This acidic modifier is crucial for suppressing the ionization of the carboxylic acid groups of the analytes, leading to better peak shape and retention on a reversed-phase column.[7] The pH of the mobile phase should be at least 1.5-2 units below the pKa of the analytes (~3.7-4.0) to ensure they are in their neutral, more retained form.[8]
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
Standard Stock Solutions (1 mg/mL):
Accurately weigh approximately 10 mg of Phenyllactic acid and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of methanol and water.
Repeat the process for 2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Working Standard Solution (10 µg/mL):
Pipette 100 µL of each stock solution into a 10 mL volumetric flask. Dilute to the mark with the initial mobile phase composition (e.g., 70% Mobile Phase A: 30% Mobile Phase B).
3.4. Chromatographic Conditions
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase is the standard for reversed-phase chromatography, offering excellent retention for hydrophobic compounds like these.[9]
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A common, effective mobile phase system for the separation of organic acids.[10]
Gradient Elution
30% B to 70% B over 15 minutes
A gradient is recommended to ensure elution of both compounds with good peak shape and resolution within a reasonable analysis time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection Wavelength
210 nm
Both molecules contain a phenyl ring which absorbs UV light. The carboxyl group also absorbs in the 200-210 nm range, providing a strong signal for detection.[11]
3.5. Experimental Procedure
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A: 30% B) for at least 20 minutes or until a stable baseline is achieved.
Injection: Inject 10 µL of the prepared working standard solution.
Data Acquisition: Acquire the chromatogram for the duration of the gradient run plus a 5-minute post-run equilibration period.
Analysis: Identify the peaks corresponding to Phenyllactic acid and 2-Hydroxy-2-methyl-3-phenylpropanoic acid. Record their respective retention times.
Anticipated Results and Discussion
Based on the principles of reversed-phase chromatography and the structural analysis of the two compounds, the following results are expected:
Elution Order: Phenyllactic acid will elute before 2-Hydroxy-2-methyl-3-phenylpropanoic acid.
Retention Time Difference: The presence of the additional methyl group on 2-Hydroxy-2-methyl-3-phenylpropanoic acid will cause a noticeable increase in its retention time compared to phenyllactic acid. The magnitude of this difference will depend on the specific gradient profile but is expected to be significant enough for baseline resolution.
The experimental workflow is visually summarized in the diagram below.
Caption: Step-by-step HPLC experimental workflow.
Conclusion
The comparison between 2-Hydroxy-2-methyl-3-phenylpropanoic acid and phenyllactic acid serves as a clear and practical illustration of a fundamental principle in HPLC: small changes in molecular structure can lead to significant and predictable differences in chromatographic retention. The addition of a single methyl group increases the hydrophobicity of the molecule, resulting in a longer retention time in a reversed-phase system. The provided experimental protocol offers a robust starting point for researchers needing to separate and analyze these, or structurally similar, compounds. This understanding is crucial for developing effective and efficient analytical methods in pharmaceutical research and beyond.
References
Vertex AI Search Result[5] D-(+)-Phenyllactic acid(7326-19-4)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
Vertex AI Search Result[9] Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch.
Vertex AI Search Result[11] Analytical Methods for Organic Acids. Shimadzu.
Vertex AI Search Result[2] Full article: Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Taylor & Francis Online.
Vertex AI Search Result[14] DL-3-Phenyllactic acid | MedChemExpress. MedChemExpress.
Vertex AI Search Result[4] (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | C10H12O3. PubChem.
Vertex AI Search Result[7] HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate.
Vertex AI Search Result[1] Reversed Phase HPLC Columns. Phenomenex.
Vertex AI Search Result[8] Each of the following molecules is dissolved in buffered solutions of - Vaia. Vaia.
Vertex AI Search Result[18] Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in P. American Chemical Society.
Vertex AI Search Result[19] (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid. CymitQuimica.
Purity Validation of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid: A Comparative Guide to qNMR vs. HPLC
Introduction In the landscape of pharmaceutical research and drug development, the absolute purity of chiral building blocks and intermediates is paramount. 2-Hydroxy-2-methyl-3-phenylpropanoic acid (Molecular Formula: C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the absolute purity of chiral building blocks and intermediates is paramount. 2-Hydroxy-2-methyl-3-phenylpropanoic acid (Molecular Formula: C₁₀H₁₂O₃, MW: 180.20 g/mol ) is a critical α,α-disubstituted glycolic acid derivative used in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1].
Validating the purity of this compound presents a unique analytical challenge. Traditional chromatographic methods often fall short due to the molecule's reliance on a single, isolated phenyl ring for UV absorbance. To achieve absolute mass fraction purity, modern laboratories are increasingly pivoting to Quantitative Nuclear Magnetic Resonance (qNMR) as the orthogonal gold standard.
The Analytical Challenge: HPLC-UV vs. qNMR
Why avoid High-Performance Liquid Chromatography (HPLC-UV) for this specific analyte? HPLC relies on the differential UV absorption of the analyte and its impurities. Because 2-Hydroxy-2-methyl-3-phenylpropanoic acid lacks a highly conjugated chromophore, its UV response factor is relatively weak. Process impurities—such as residual solvents, inorganic salts, or aliphatic byproducts—often lack UV absorbance entirely. Consequently, HPLC area normalization inherently skews the purity assignment by failing to account for "invisible" mass, leading to dangerous overestimations of purity ()[2].
In contrast, qNMR is a primary ratio method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei (protons) generating that signal, regardless of their chemical environment ()[3]. By comparing the analyte's signal to a certified internal standard, qNMR delivers absolute mass fraction purity without requiring reference standards for every potential impurity.
Highly accurate absolute mass fraction (±0.5% to 1%)[4]
Experimental Workflow: qNMR Purity Validation
To establish a highly accurate and self-validating purity assay, we utilize Maleic Acid as the internal standard. Maleic acid is highly recommended by metrology institutes because its high symmetry yields a distinct, sharp singlet at ~6.26 ppm, which perfectly avoids the aliphatic and aromatic regions of our target analyte ()[5].
Step-by-step logic and mathematical workflow for qNMR purity assignment using Maleic Acid.
Step-by-Step qNMR Methodology
This protocol is designed as a self-validating system . By empirically verifying relaxation times and signal-to-noise ratios prior to calculation, the operator mathematically guarantees the integrity of the final purity assignment.
Gravimetric Sample Preparation
Causality: qNMR is fundamentally a mass-balance technique. The precision of the final purity value is directly bottlenecked by the accuracy of the analytical balance.
Step: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of 2-Hydroxy-2-methyl-3-phenylpropanoic acid and ~10.000 mg of Maleic Acid (TraceCERT® or NIST SRM traceable) into a single anti-static vial.
Step: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Transfer the homogenous solution to a high-quality 5 mm NMR tube. DMSO-d₆ is chosen to ensure complete dissolution of both the organic acid and the internal standard, preventing line broadening caused by sample inhomogeneity ()[6].
NMR Acquisition Parameters
Causality: Incomplete magnetic relaxation is the leading cause of quantitative error in NMR.
T₁ Inversion-Recovery (Self-Validation): Conduct a preliminary inversion-recovery experiment to measure the exact longitudinal relaxation time (
) of the analyte's methyl protons (~1.4 ppm) and the Maleic acid olefinic protons (6.26 ppm).
Relaxation Delay (D1): Set the inter-pulse delay to
(typically 30–60 seconds). This ensures >99.3% recovery of longitudinal magnetization between scans, preventing signal saturation ()[7].
Pulse Angle: Apply a strict 90° excitation pulse to maximize signal intensity per scan.
Number of Scans (NS): Acquire a minimum of 16–64 scans to achieve a Signal-to-Noise Ratio (SNR) of >250 for the integrated peaks, ensuring integration error remains strictly below 1%[7].
Data Processing & Purity Calculation
Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to optimize SNR without sacrificing digital resolution. Perform rigorous manual phase correction and a Whittaker smoother baseline correction to ensure integral regions are perfectly flat.
Integration: Integrate the Maleic acid singlet (
) at 6.26 ppm (representing 2 protons). Integrate the analyte's methyl singlet () at ~1.4 ppm (representing 3 protons).
Calculation: Apply the fundamental qNMR equation:
(Where
= Purity, = Integral area, = Number of nuclei, = Molar mass, and = Gravimetric weight).
Experimental Data: Batch Analysis Comparison
To demonstrate the critical difference between these methodologies, a single batch of 2-Hydroxy-2-methyl-3-phenylpropanoic acid (Batch #042A) was analyzed using both reversed-phase HPLC-UV (210 nm) and the 1H-qNMR protocol described above.
Experimental Purity Validation: Batch #042A
Component
HPLC-UV Result (Area %)
qNMR Result (Mass Fraction %)
Discrepancy Cause
2-Hydroxy-2-methyl-3-phenylpropanoic acid
99.85%
98.12%
HPLC overestimates due to invisible impurities.
UV-Active Impurities
0.15%
0.14%
Correlates well between methods.
Residual Solvents (e.g., EtOAc)
Not Detected
1.62%
EtOAc lacks a UV chromophore at standard wavelengths.
Water / Inorganic Salts
Not Detected
0.12%
Invisible to UV detection; quantified via NMR/Karl Fischer.
Conclusion
While HPLC remains a powerful tool for routine impurity profiling, it is fundamentally flawed as a standalone method for absolute purity assignment of compounds lacking strong, uniform chromophores. For critical pharmaceutical intermediates like 2-Hydroxy-2-methyl-3-phenylpropanoic acid, qNMR provides an unparalleled, self-validating assessment of absolute mass fraction purity . By relying on direct molar proportionality rather than variable UV response factors, researchers can confidently bridge the gap between apparent chromatographic purity and true chemical composition.
References
PubChem (NIH). (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (CID 7018231). Available at:[Link]
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Maleic Acid. Available at:[Link]
Nanalysis. Carbon-13 Satellites and Molecule Symmetry in Maleic Acid. Available at:[Link]
Oxford University, Department of Chemistry. Quantitative NMR Spectroscopy Guidelines. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Literature Comparison of
-Methyl-Phenyllactic Acid Synthesis Yields
Executive Summary & Mechanistic Context
-Methyl-phenyllactic acid (IUPAC nomenclature: 2-hydroxy-2-methyl-3-phenylpropanoic acid) is a highly valued chiral building block characterized by a sterically demanding quaternary stereocenter[1]. In the fields of drug development and enzymology, it serves as a critical mechanistic probe. Most notably, it is utilized to synthesize ester analogs (such as hippuryl--methylphenyllactic acid) to elucidate the tetrahedral transition states and catalytic mechanisms of metalloenzymes like Carboxypeptidase A (CPA)[2],[3].
Synthesizing this molecule with high enantiomeric excess (ee) has historically been challenging due to the inherent difficulty of enantioselectively constructing quaternary stereocenters[4]. Traditional asymmetric epoxidation often struggles with trisubstituted olefins, necessitating the development of alternative chemoenzymatic approaches and advanced chiral resolution strategies[1],[5]. This guide objectively compares the two most prominent and field-proven synthetic routes: whole-cell biocatalytic biotransformation and solvent-induced diastereomeric resolution.
Comparative Analysis of Synthetic Routes
Route A: Chemoenzymatic Biotransformation (The Biocatalytic Approach)
Developed by[1], this route leverages the enzymatic promiscuity and extreme stereoselectivity of the microbial whole-cell catalyst Rhodococcus sp. AJ270. By utilizing the microbe's amidase activity on 2-methyl-3-phenyloxiranecarbonitrile, the reaction bypasses the steric hindrance that typically limits traditional chemical catalysts. The amidase exhibits strict 2S,3R-enantioselectivity, yielding an enantiopure epoxide (>99.5% ee) that is subsequently ring-opened to form the (R)-(+)-enantiomer of the acid[1].
Route B: Grignard Addition & Solvent-Induced Chirality Switching
For industrial scale-up, biocatalysis can sometimes be limited by volumetric productivity. A highly scalable chemical alternative was recently detailed by [4], employing a classic Grignard addition followed by a novel solvent-induced chirality switch[5]. The racemic acid is resolved using the chiral agent (1R,2S)-2-amino-1,2-diphenylethanol ((-)-ADPE). The breakthrough lies in the crystallization solvent: crystallizing the salt from THF yields the (S)-enantiomer (93% ee), whereas using aqueous ethanol preferentially yields the (R)-enantiomer[5]. The remote phenyl group of the acid creates a lattice cavity that incorporates the solvent, altering the hydrogen-bonding network to stabilize specific diastereomers[4],[6].
Quantitative Data Presentation
Synthesis Strategy
Key Precursor
Resolving Agent / Catalyst
Target Enantiomer
Yield (Intermediate/Salt)
Enantiomeric Excess (ee)
Scalability & Field Utility
Chemoenzymatic Biotransformation
2-Methyl-3-phenyloxiranecarbonitrile
Rhodococcus sp. AJ270 (Amidase)
(R)-(+)-Isomer
>90% (Epoxide)
>99.5%
Excellent for ultra-high ee; limited by bioreactor volumetric constraints.
Grignard + THF Resolution
Methyl Pyruvate + Benzylmagnesium chloride
(-)-ADPE in THF
(S)-(-)-Isomer
106%* (Salt)
93%
Highly scalable; ideal for large-batch pharmaceutical manufacturing.
Grignard + Aqueous Resolution
Methyl Pyruvate + Benzylmagnesium chloride
(-)-ADPE in 50% EtOH
(R)-(+)-Isomer
33%* (Salt)
12%
Poor selectivity for the (R)-isomer using this specific resolving agent.
*Note: Salt yield is calculated based on the half-amount of the initial racemic salt mixture[5].
Causality: Utilizing whole-cell biocatalysis rather than isolated enzymes protects the fragile nitrile hydratase/amidase complex from rapid deactivation in ex vivo environments[1].
Biotransformation : Suspend the cells in a 0.1 M phosphate buffer (pH 7.2). Introduce racemic trans-2-methyl-3-phenyloxiranecarbonitrile.
Causality: The amidase selectively hydrates the 2S,3R-enantiomer. Monitoring via chiral HPLC ensures the reaction is terminated precisely when the kinetic resolution reaches >99.5% ee[1].
Regiospecific Ring Opening : Extract the resulting 2R,3S-(-)-carboxamide and subject it to acid-catalyzed ring opening.
Causality: Nucleophilic attack occurs strictly at the less sterically hindered position, preserving the integrity of the quaternary stereocenter and yielding the final (R)-(+)-acid[1].
Protocol 2: Grignard Addition and Solvent-Induced Resolution
Grignard Addition : In a flame-dried flask under an inert atmosphere, slowly add benzylmagnesium chloride to a solution of methyl pyruvate in anhydrous ether at 0°C.
Causality: Strict thermal control (<0°C) is mandatory to prevent over-alkylation of the resulting tertiary alcohol and to suppress side-reactions of the highly electrophilic pyruvate ester[5].
Hydrolysis : Treat the resulting ester intermediate with 2M NaOH in methanol. Acidify with HCl to precipitate the racemic 2-hydroxy-2-methyl-3-phenylpropanoic acid[5].
Diastereomeric Salt Formation (Chirality Switch) : Dissolve the racemate and (-)-ADPE in THF. Heat to reflux, then cool slowly to room temperature to induce crystallization.
Causality: THF molecules are incorporated into the crystal lattice cavities formed by the remote phenyl groups. This solvent inclusion dynamically alters the 2D hydrogen-bonding network, selectively stabilizing the (S)-enantiomer salt[4],[6].
Enantiomer Liberation : Filter the precipitated (S)-salt, wash with cold THF, and treat with 1M HCl. Extract the aqueous layer with ethyl acetate to liberate the free (S)-
-methyl-phenyllactic acid. Verify ee via derivatization to methyl esters and HPLC analysis[5].
Mechanistic Pathway Visualization
Divergent synthetic pathways for alpha-methyl-phenyllactic acid via chemical and enzymatic routes.
References
Wang, M. X., et al. (2005). "Nitrile biotransformations for highly enantioselective synthesis of oxiranecarboxamides with tertiary and quaternary stereocenters; efficient chemoenzymatic approaches to enantiopure alpha-methylated serine and isoserine derivatives." The Journal of Organic Chemistry.[Link]
Kodama, K., et al. (2025). "Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center." ACS Omega.[Link]
Lee, M., & Kim, D. H. (2000). "Hippuryl-alpha-methylphenylalanine and hippuryl-alpha-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication." Bioorganic & Medicinal Chemistry.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Impurity Profiling of 2-Hydroxy-2-methyl-3-phenylpropanoic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Quality Control Scientists
Executive Summary
2-Hydroxy-2-methyl-3-phenylpropanoic acid (often referred to as
-methyl-3-phenyllactic acid) is a critical chiral building block employed in the synthesis of protease inhibitors, antihypertensives, and novel biodegradable polymers. Its structural integrity—specifically the tertiary alcohol and the quaternary chiral center—renders it susceptible to unique impurity profiles distinct from its non-methylated analog, phenyllactic acid.
This guide objectively compares the three primary analytical methodologies (HPLC-UV, LC-MS/MS, and GC-MS) for identifying impurities in commercial batches. Unlike standard certificates of analysis (CoA) that often report only "Area %," this guide details how to detect non-chromophoric precursors and dehydration byproducts that can silence downstream catalysts or lower enantiomeric excess (ee).
The Impurity Landscape: Origins & Chemical Logic
To effectively identify impurities, one must understand their origin. The commercial synthesis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid typically follows the Cyanohydrin Route starting from Phenylacetone (1-phenylpropan-2-one) or a Grignard Addition (Benzylmagnesium chloride + Pyruvate).
Critical Impurity Classes
Impurity Type
Specific Compound
Origin
Detection Challenge
Precursor
Phenylacetone
Unreacted starting material
Volatile; Poor UV absorbance.
Byproduct
(E/Z)-2-Methyl-3-phenylacrylic acid
Acid-catalyzed dehydration of the tertiary alcohol
Strong UV chromophore; co-elutes in reverse phase.
Side Product
Bibenzyl
Wurtz coupling (Grignard route only)
Non-polar; requires high % organic mobile phase.
Stereo-impurity
(R)- or (S)-Enantiomer
Inefficient chiral resolution
Requires Chiral HPLC; invisible to standard C18.
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities, providing a roadmap for where to look in your chromatogram.
Figure 1: Synthesis and degradation pathways leading to key impurities. Note the dehydration risk of the tertiary alcohol.
Comparative Analysis of Detection Methodologies
This section compares the "performance" of analytical techniques. For this specific compound, no single method provides 100% coverage.
Method A: HPLC-UV (The Standard Workhorse)
Best For: Quantifying the dehydration impurity (Acrylic acid derivative) and general purity.
Limitation: Phenylacetone has weak absorbance at 210-220 nm and may be lost in the solvent front or baseline noise.
Performance Verdict: Necessary for purity calculation but insufficient for process validation.
Method B: GC-MS (The Volatile Specialist)
Best For: Identifying Phenylacetone (precursor) and residual solvents.
Requirement: Requires derivatization (Silylation) due to the -OH and -COOH groups.
Performance Verdict: The Gold Standard for identifying "unknowns" and volatile precursors.
Method C: UHPLC-MS/MS (The Trace Hunter)
Best For: High-sensitivity detection of amide intermediates and non-volatile byproducts.
Performance Verdict: Essential for pharmaceutical grade validation (ppm level detection).
Summary of Analytical Performance
Feature
HPLC-UV (210 nm)
GC-MS (TMS-Derivatized)
UHPLC-MS (ESI-)
Sensitivity (LOD)
~10 µg/mL
~0.1 µg/mL
< 0.01 µg/mL
Specificity
Low (Retention time only)
High (Mass fingerprint)
High (Mass + Fragmentation)
Dehydration Product
Excellent Response
Good Response
Variable Ionization
Phenylacetone
Poor Response
Excellent Response
Good Response
Cost/Run
$
$
Detailed Experimental Protocols
These protocols are designed to be self-validating. If you do not see the specific resolution described, check your column age or mobile phase pH.
Protocol 1: HPLC-UV for Purity & Dehydration Product
Rationale: The dehydration product has a conjugated double bond, making it significantly more UV-active than the main product. This method suppresses ionization of the carboxylic acid to ensure sharp peaks.
Instrument: HPLC with PDA/UV detector.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
0-2 min: 5% B (Isocratic hold to elute polar salts).
2-15 min: 5%
60% B.
15-20 min: 60%
95% B (Wash).
Flow Rate: 1.0 mL/min.
Detection: 210 nm (Main product) and 254 nm (Dehydration impurity).
Validation Check: The dehydration impurity (2-methyl-3-phenylacrylic acid) will elute after the main product due to loss of the polar -OH group and increased planarity.
Protocol 2: GC-MS for Precursor Identification
Rationale: Direct injection of the hydroxy-acid leads to thermal degradation in the injector port. Silylation protects the groups and allows separation of the ketone precursor.
Target (TMS deriv): Look for [M-15] peaks (Loss of methyl from TMS).
Decision Guide: Selecting the Right Workflow
Use this logic flow to determine which analysis is required based on your application needs.
Figure 2: Analytical decision matrix based on downstream application risks.
References
PubChem. (2024).[2] (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | C10H12O3.[2] National Library of Medicine. [Link]
Tekewe, A., et al. (2008).[3] Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid... Talanta.[3] [Link]
Sielc Technologies. (2024). Separation of Phenylpropanoic Acid Derivatives on Newcrom R1 HPLC column. [Link]
[1] Executive Summary & Immediate Action 2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS: 164333-77-1 / 51806-05-0) is a substituted carboxylic acid often used as a chiral building block or metabolic standard. While not c...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Action
2-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS: 164333-77-1 / 51806-05-0) is a substituted carboxylic acid often used as a chiral building block or metabolic standard. While not classified as a P-list or U-list acutely hazardous waste under US EPA RCRA regulations, it exhibits Acute Toxicity (Oral) and Skin/Eye Irritation properties.
Core Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into Hazardous Organic Waste streams for high-temperature incineration.
Chemical Characterization & Waste Profile
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.
Property
Data
Disposal Implication
Physical State
Solid (White Powder)
Must be disposed of in solid waste drums or dedicated carboys; do not dissolve solely for disposal.
Acidity (pKa)
~3.5 - 4.5 (Carboxylic Acid)
Incompatible with Strong Bases (exothermic neutralization) and Cyanides/Sulfides (gas generation).
Solubility
Soluble in organic solvents (MeOH, DMSO); sparingly soluble in water.
If in solution, segregate based on the solvent (Halogenated vs. Non-Halogenated).
Reactivity
Stable; Reactive with Strong Oxidizers.
CRITICAL: Segregate from Nitric Acid or Peroxides to prevent nitration of the phenyl ring or uncontrolled oxidation.
GHS Hazards
H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1]
Requires "Toxic" and "Irritant" labeling on waste tags.
Decision Logic: Waste Stream Segregation
The following workflow illustrates the decision process for segregating this compound based on its physical state in your specific experiment.
Figure 1: Decision tree for segregating 2-Hydroxy-2-methyl-3-phenylpropanoic acid waste. Note that aqueous solutions containing this toxic organic are generally commingled with non-halogenated solvents for incineration rather than treated in wastewater systems.
Applicability: Expired stock, weighing errors, contaminated paper towels, gloves, and weigh boats.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk for solids.
Segregation: Ensure the container is free of incompatible residues (specifically oxidizers like nitrates or permanganates).[2]
Transfer:
For pure powder: Transfer directly into the container. Minimize dust generation.[1]
For debris: Bag contaminated items in a clear 2-mil polyethylene bag before placing in the drum to prevent dispersion.
Applicability: Filtrates from recrystallization or reaction mixtures.
Solvent Identification: Determine if your solvent system contains halogens (e.g., Dichloromethane).
Why? Halogenated waste requires distinct incineration processes to manage acid gas generation (HCl/HF).
Collection:
Non-Halogenated: Pour into the "Organic Solvents - Non-Halogenated" carboy (typically white/translucent).
Halogenated: Pour into the "Organic Solvents - Halogenated" carboy (typically yellow or red tagged).
pH Check: If the solution is highly acidic (pH < 2) due to added reagents, consider neutralizing to pH 5–9 before adding to the organic waste carboy to prevent drum corrosion, UNLESS the waste stream specifically accepts acidic organics.
Documentation: Log the volume and concentration on the waste container's accumulation log.
Protocol C: Spill Cleanup Procedure
Scenario: 5g of powder spilled on the benchtop.
PPE: Don Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.
Containment: Cover the spill with a paper towel to prevent dust from becoming airborne.
Wet Wipe Method:
Do not dry sweep (creates dust).
Dampen a paper towel or absorbent pad with water or a dilute Sodium Bicarbonate (NaHCO₃) solution.
Mechanism:[4] The bicarbonate will weakly neutralize the carboxylic acid, reducing volatility and irritation potential.
Collection: Wipe up the solid. Place all used wipes into a heavy-duty plastic bag.
Final Wash: Clean the surface with soap and water.
Disposal: Seal the bag and place it in the Solid Hazardous Waste container (Protocol A).
Regulatory Compliance & Scientific Rationale
RCRA Status (USA)
While 2-Hydroxy-2-methyl-3-phenylpropanoic acid is not explicitly listed on the EPA's P-list or U-list, it is a chemical substance that exhibits toxicity. Under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA):
Generator Responsibility: You are responsible for characterizing the waste.
Characteristic Waste: If mixed with flammable solvents (Flash point < 60°C), it becomes D001 (Ignitable) .
Toxicity: Due to the oral toxicity (H302), it must not be released into the environment.
Why Incineration?
Biological wastewater treatment plants are generally designed to degrade simple biological sugars and proteins. Substituted phenyl-alkanoic acids can be resistant to biodegradation or toxic to the microbial flora in the treatment plant. High-temperature incineration ensures the complete oxidation of the phenyl ring and the aliphatic backbone into CO₂ and H₂O, preventing environmental bioaccumulation.
References
PubChem. (n.d.). Compound Summary for CID 7018231, (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid. National Library of Medicine. Retrieved March 2, 2026, from [Link]
US Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved March 2, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 2, 2026, from [Link]
Personal protective equipment for handling 2-Hydroxy-2-methyl-3-phenylpropanoic acid
Topic: Personal protective equipment for handling 2-Hydroxy-2-methyl-3-phenylpropanoic acid Audience: Researchers, scientists, and drug development professionals. Executive Summary: Hazard Banding & Immediate Action Comp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 2-Hydroxy-2-methyl-3-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
-Hydroxy Acid / Chiral Intermediate
Physical State: Solid (White to off-white powder/crystal)
Primary Hazard Band:Band 2/3 (Moderate Irritant)Critical Risks: Inhalation of dust (STOT SE 3), Ocular damage (Eye Irrit.[1][2] 2A), and potential acute oral toxicity (Acute Tox. 4).
The "Why" Behind This Protocol:
As a structural analog of phenyllactic acid used in chiral drug synthesis, this compound combines the corrosive potential of carboxylic acids with the lipophilicity of a phenyl ring. Standard "lab coat and glasses" are insufficient because the lipophilic moiety facilitates dermal absorption of the acidic headgroup, potentially exacerbating contact dermatitis. Furthermore, as a solid intermediate, the primary vector for exposure is airborne dust during weighing, not liquid splash.
Part 1: Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Control Tier
Requirement
Scientific Rationale
Primary Containment
Chemical Fume Hood (Face velocity: 80–100 fpm)
Prevents inhalation of fine particulates generated during static transfer.
Weighing Control
Balance Enclosure or Static Gun
Organic powders often carry static charges, causing "jumping" and aerosolization. A static gun neutralizes the charge, keeping the powder in the boat.
Surface Protection
Disposable Bench Liners
Prevents cross-contamination of the workspace. The phenyl ring makes this compound sticky/adherent to surfaces.
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is designed for Incidental Contact (standard lab operations). For Prolonged Contact (spill cleanup/synthesis scale-up), upgrade to the "High Risk" tier.
Body Zone
Standard PPE (Routine Handling)
High Risk / Spill Response
Technical Specification (The "Why")
Hand Protection
Nitrile Gloves (Min.[3] thickness: 0.11 mm / 4 mil)
Double Gloving or Laminated Film (Silver Shield)
Causality: Natural rubber latex degrades quickly against acidic organic solids. Nitrile provides superior chemical resistance. Double gloving (colored under-glove) reveals tears immediately.
Ocular Protection
Chemical Splash Goggles (Indirect Vent)
Face Shield + Goggles
Causality: Safety glasses with side shields are insufficient for fine powders, which can drift around the lens. Goggles form a seal against dust entry.
Respiratory
None (If working in Fume Hood)
N95 or P100 Half-Face Respirator
Causality: If weighing outside a hood (not recommended), an N95 is the minimum requirement to block particulate inhalation (STOT SE 3).
Body Defense
Lab Coat (Cotton/Poly blend) + Closed-toe Shoes
Tyvek® Apron or Sleeve Covers
Causality: Cotton absorbs; Tyvek repels. Use sleeve covers to bridge the gap between glove and lab coat cuff, a common exposure point.
Part 3: Operational Workflow (Step-by-Step)
This protocol utilizes a "Zone of Safety" approach to prevent contamination migration.
Phase 1: Preparation & Weighing
Donning: Put on nitrile gloves.[4] Inspect for pinholes by inflating them slightly with air.
Static Control: Place the weighing boat inside the balance. Use an antistatic gun (e.g., Zerostat) on the boat before adding the chemical.
Insight: This prevents the powder from repelling against the plastic boat and aerosolizing into your breathing zone.
Transfer: Use a stainless steel spatula . Avoid plastic spatulas, which generate static.
Containment: Immediately recap the stock bottle inside the hood. Do not remove the open bottle from the hood.
Phase 2: Solubilization & Reaction
Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel to avoid kicking up dust.
Dissolution: Once dissolved, the inhalation hazard drops, but the permeation hazard increases .
Warning: If using DMSO or DMF as a solvent, these carriers can transport the acid through intact skin. Upgrade to double-gloves immediately.
Wipe Down: Clean the balance area with a solvent-dampened wipe (ethanol is usually effective).
Doffing: Remove gloves using the "beak method" (pulling one glove off inside-out into the palm of the other hand) to ensure the outside of the glove never touches your skin.
Hygiene: Wash hands with soap and water for 20 seconds. Alcohol sanitizer is not a substitute for removing chemical particulates.
Part 4: Visualization (Process Flow)
The following diagram illustrates the hierarchy of defense when handling this solid intermediate.
Caption: Operational safety workflow emphasizing the dependency of PPE effectiveness on prior engineering controls.
Part 5: Emergency Response & Disposal[5]
1. Accidental Spills (Solid):
Do NOT use compressed air to blow dust away.
Protocol: Cover the spill with a damp paper towel (to prevent dust cloud), then scoop into a waste bag. Wipe the area with 1% Sodium Bicarbonate solution to neutralize residual acidity.
2. Exposure Response:
Eye Contact: Flush immediately for 15 minutes.[5] The acidic nature can cause corneal opacity if not treated quickly.
Skin Contact: Wash with soap and water.[2][5][6] Do not use organic solvents (acetone/ethanol) on skin, as they may increase absorption.
3. Waste Disposal:
Classification: Hazardous Organic Waste (Acidic).
Method: Segregate into the "Solid Organic" or "Corrosive Acid" waste stream.
Destruction: High-temperature incineration is the standard disposal method for phenyl-substituted organic acids [1].
References
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]7]
PubChem. (n.d.). (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]